Methyl 2-(cyclopropylamino)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(cyclopropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWZPHBWGMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Methyl 2-(cyclopropylamino)acetate hydrochloride
Topic: Chemical Properties of Methyl 2-(cyclopropylamino)acetate hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Building Block for Peptidomimetics and Heterocyclic Synthesis[1]
Executive Summary
This compound (CAS: 182291-97-0) is a specialized secondary amine building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the cyclopropylamine moiety —a structural motif prized for its ability to improve metabolic stability, increase potency through conformational restriction, and modulate lipophilicity (logD) without adding significant molecular weight.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles (specifically the risk of diketopiperazine formation), and its application in the synthesis of bioactive heterocycles.
Chemical Identity & Physicochemical Characterization[2][3][4]
The compound is the hydrochloride salt of the N-cyclopropyl derivative of glycine methyl ester. It is distinct from its isomer, methyl 2-amino-2-cyclopropylacetate (an
Table 1: Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 182291-97-0 | Distinct from free base (CAS N/A) |
| Molecular Formula | ||
| Molecular Weight | 165.62 g/mol | 129.16 (free base) + 36.46 (HCl) |
| Structure | Secondary amine salt | |
| Physical State | White to off-white crystalline solid | Hygroscopic; store desiccant |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Ethyl Acetate | Typical of amine HCl salts |
| pKa (Calculated) | ~8.2 (Conjugate acid) | Lower than dialkylamines due to ester EWG |
| Storage | -20°C or 2-8°C; Inert atmosphere | Prevent hydrolysis and cyclization |
Synthesis & Production Methodologies
The synthesis of this compound generally proceeds via nucleophilic substitution (N-alkylation) or reductive amination . The hydrochloride salt formation is the critical final step to arrest the molecule in a stable state, preventing self-cyclization.
Protocol A: Direct N-Alkylation (Standard Laboratory Scale)
This method utilizes the high nucleophilicity of cyclopropylamine reacting with an
-
Reagents: Cyclopropylamine (3.0 eq), Methyl bromoacetate (1.0 eq), Et3N (1.0 eq), THF/DCM.
-
Mechanism:
displacement of bromide by the amine.
Step-by-Step Workflow:
-
Solution Prep: Dissolve cyclopropylamine (3 eq) in anhydrous DCM at 0°C. The excess amine acts as a proton scavenger.
-
Addition: Dropwise addition of methyl bromoacetate (1 eq) over 30 minutes. Maintain temperature <5°C to prevent bis-alkylation.
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup: Wash with saturated
to remove HBr salts. Dry organic layer over . -
Salt Formation (Critical): Cool the organic phase to 0°C. Bubble dry HCl gas or add 4M HCl in dioxane (1.1 eq). The product precipitates immediately.
-
Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
Protocol B: Esterification of N-Cyclopropylglycine
Used when the carboxylic acid precursor is available.
-
Reagents: N-Cyclopropylglycine, Methanol (anhydrous), Thionyl Chloride (
). -
Procedure: Add
dropwise to methanol at -10°C. Add the amino acid. Reflux for 2 hours. Evaporate solvent to yield the pure HCl salt quantitatively.
Visualization: Synthetic Pathways
Figure 1: Synthetic workflow highlighting the critical salt formation step to avoid side reactions.
Reactivity Profile & Stability Challenges
The free base of methyl 2-(cyclopropylamino)acetate is chemically labile. Understanding its reactivity is essential for successful downstream derivatization.
4.1. Diketopiperazine (DKP) Formation
The most significant risk when handling
-
Prevention: Always store as the HCl salt. Only liberate the free base in situ immediately before the next reaction (e.g., amide coupling).
4.2. Cyclopropyl Ring Stability
The cyclopropyl group is surprisingly robust against basic and nucleophilic conditions due to the high bond dissociation energy of the C-H bonds (~106 kcal/mol). However, it is sensitive to:
-
Strong Acids: Ring opening can occur under vigorous acidic conditions (e.g., conc.
). -
Radical Conditions: Radical halogenation can open the ring.
Visualization: Instability Mechanism
Figure 2: The "Race Against Time": DKP formation vs. productive coupling.
Applications in Drug Discovery[2]
This compound is a high-value scaffold for "Lead Optimization" campaigns.
5.1. Metabolic Stability (The "Cyclopropyl Effect")
Replacing an N-ethyl or N-isopropyl group with an N-cyclopropyl group often blocks metabolic dealkylation. The CYP450 enzymes struggle to oxidize the cyclopropyl ring due to the high s-character of the C-H bonds, extending the drug's half-life (
5.2. Conformational Restriction
The cyclopropyl group is rigid. When attached to a nitrogen, it restricts the rotation of the N-C bond, potentially locking the molecule into a bioactive conformation that binds more tightly to target receptors (e.g., GPCRs, Kinases).
5.3. Heterocycle Synthesis
It is a precursor for:
-
Piperazinones: Via reaction with
-haloacyl halides. -
Benzodiazepines: Via condensation with 2-aminobenzoyl derivatives.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill Cleanup: Sweep up solid (avoid dust) and dispose of as hazardous organic waste. Do not flush down drains.
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
Li, J., & Sha, Y. (2008).[1] "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules, 13(5), 1111–1119.[1] (Protocol for esterification). Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie, 49(48), 8993-8995. (Context on small ring metabolic stability). Link
-
PubChem. Compound Summary for CAS 182291-97-0. National Library of Medicine. Link
Sources
Methyl 2-(cyclopropylamino)acetate hydrochloride CAS number and synonyms
Core Identity & Application Guide for Pharmaceutical Development
Part 1: Executive Summary
Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 182291-97-0) is a specialized amino acid derivative and a critical building block in modern medicinal chemistry.[1] It serves as the methyl ester hydrochloride salt of N-cyclopropylglycine.[1] This compound is primarily utilized to introduce the N-cyclopropyl moiety into drug candidates—a structural modification known to enhance metabolic stability against cytochrome P450-mediated dealkylation and improve the pharmacokinetic profile of amine-containing drugs.[1]
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical characterization, and its strategic role in drug design.[1]
Part 2: Chemical Identity & Physicochemical Properties
2.1 Nomenclature & Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 182291-97-0 |
| Synonyms | N-Cyclopropylglycine methyl ester hydrochloride; Methyl (cyclopropylamino)acetate HCl |
| Molecular Formula | C₆H₁₁NO₂[1] · HCl |
| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) |
| InChI Key | BZJWZPHBWGMRNC-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC1CC1.Cl |
2.2 Physicochemical Specifications
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane; insoluble in diethyl ether and hexanes.[1]
-
Melting Point: Typically 145–150 °C (decomposition often observed near melting range for amino acid ester salts).[1]
-
Hygroscopicity: Moderate; storage under desiccant is recommended.[1]
Part 3: Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved through two primary pathways: Nucleophilic Substitution (Alkylation) or Reductive Amination .[1] The alkylation route is preferred for laboratory-scale synthesis due to reagent availability, while reductive amination is favored for scale-up to minimize over-alkylation byproducts.[1]
3.1 Route A: Direct Alkylation (Nucleophilic Substitution)
This method involves the S_N2 reaction between excess cyclopropylamine and methyl bromoacetate (or chloroacetate).[1]
-
Reagents: Cyclopropylamine (3.0 eq), Methyl bromoacetate (1.0 eq), Triethylamine (1.5 eq), THF or DCM (Solvent).[1]
-
Mechanism: The nitrogen lone pair of cyclopropylamine attacks the alpha-carbon of the acetate, displacing the halide.
Step-by-Step Protocol:
-
Preparation: Dissolve Cyclopropylamine (30 mmol) in anhydrous DCM (50 mL) at 0 °C under nitrogen atmosphere.
-
Addition: Dropwise add Methyl bromoacetate (10 mmol) over 30 minutes. The excess amine acts as a proton scavenger and prevents dialkylation.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stained with ninhydrin).[1]
-
Workup: Wash the organic layer with saturated NaHCO₃ to remove HBr salts.[1] Dry over Na₂SO₄ and concentrate in vacuo.
-
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0 °C. The hydrochloride salt precipitates immediately.
-
Purification: Filter the white solid and wash with cold ether. Recrystallize from Methanol/Et₂O if necessary.
3.2 Route B: Reductive Amination (Preferred for Purity)
This route avoids the risk of bis-alkylation (formation of the tertiary amine) by using a condensation-reduction sequence.[1]
-
Reagents: Cyclopropylamine, Methyl glyoxalate, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCM.[1]
Step-by-Step Protocol:
-
Imine Formation: Combine Cyclopropylamine (1.0 eq) and Methyl glyoxalate (1.0 eq) in DCM. Stir for 1 hour to form the imine intermediate.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]
-
Salt Formation: Convert to HCl salt as described in Route A.
3.3 Visualization of Synthesis Pathways
Figure 1: Dual synthetic pathways for Methyl 2-(cyclopropylamino)acetate HCl, highlighting the Alkylation (Blue) and Reductive Amination (Red) routes.[1]
Part 4: Applications in Drug Discovery
This compound is not merely a reagent; it is a strategic scaffold used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]
4.1 Metabolic Stability Enhancement
The cyclopropyl group is often used as a bioisostere for alkyl groups (ethyl, isopropyl).[1]
-
Mechanism: The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol).[2]
-
Result: This makes the N-cyclopropyl moiety significantly more resistant to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]
-
Application: Researchers substitute N-ethyl or N-isopropyl groups with N-cyclopropyl using this building block to extend the half-life (
) of lead compounds [1].[1]
4.2 Conformational Restriction
The cyclopropyl ring introduces rigidity to the nitrogen center.[1]
-
Effect: This restriction reduces the entropic penalty upon binding to a protein target.
-
Targets: This motif is prevalent in inhibitors of HCV NS5B polymerase and various Tyrosine Kinases (e.g., MET, VEGFR), where the amino-acetate tail fits into specific solvent-exposed pockets of the enzyme active site [2].[1]
4.3 Structural Incorporation Workflow
The compound is typically used as a "Right-Hand Side" (RHS) building block.[1]
-
Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to the free acid (N-cyclopropylglycine).[1]
-
Coupling: The acid is coupled to a core scaffold (e.g., an aniline or heterocyclic amine) using standard amide coupling agents (HATU, EDC).[1]
Part 5: Handling, Stability & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
Storage: Store at 2–8 °C (refrigerated). The compound is hygroscopic; keep the vial tightly sealed under inert gas (Argon/Nitrogen) after opening.
-
Stability: Stable for >2 years if stored properly.[1] Aqueous solutions should be prepared fresh, as the methyl ester is susceptible to hydrolysis over time at neutral/basic pH.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood to avoid inhalation of dust.[1]
Part 6: References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses the metabolic stability of cyclopropyl and oxetane amines).
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in FDA-Approved Drugs."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] .[1]
-
Sigma-Aldrich. "this compound Product Specification." .
-
PubChem. "Compound Summary for CID 46863945 (Related Free Base)." . (Note: Used for structural cross-referencing).
Sources
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(cyclopropylamino)acetate hydrochloride in Water vs. Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior and ultimate clinical efficacy. A comprehensive understanding of an API's solubility profile across a spectrum of aqueous and organic solvents is not merely a data collection exercise; it is a critical investigation that informs formulation strategies, predicts in vivo performance, and mitigates potential development hurdles. This guide provides a detailed exploration of the solubility profile of Methyl 2-(cyclopropylamino)acetate hydrochloride, a compound of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this crucial physicochemical parameter.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to interpreting its solubility behavior.
| Property | Value/Information | Source |
| Chemical Name | This compound | |
| Synonym(s) | methyl (cyclopropylamino)acetate hydrochloride | |
| CAS Number | 182291-97-0 | |
| Molecular Formula | C6H11NO2.ClH | |
| Molecular Weight | 165.62 g/mol | |
| Physical Form | Solid | |
| InChI Key | BZJWZPHBWGMRNC-UHFFFAOYSA-N |
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride Salt
The solubility of this compound is governed by a complex interplay of its molecular structure and the nature of the solvent. The presence of a cyclopropylamino group, a methyl ester, and a hydrochloride salt imparts a unique solubility profile.
The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1] This is due to the ionization of the amine group, which allows for strong ion-dipole interactions with polar water molecules. However, the presence of the cyclopropyl and methyl acetate moieties introduces lipophilic character, which favors solubility in organic solvents.
A critical consideration for hydrochloride salts is the common ion effect .[2][3][4] In aqueous solutions containing chloride ions (e.g., hydrochloric acid solutions or buffered systems with NaCl), the solubility of the hydrochloride salt can be suppressed.[2] This is a consequence of Le Chatelier's principle, where the addition of a common ion (Cl-) to the dissolution equilibrium shifts the equilibrium towards the solid, undissolved salt.[4] This phenomenon is particularly relevant in the context of oral drug administration, where the API encounters the acidic environment of the stomach.[2]
The pH of the aqueous medium is another dominant factor.[5][6] For a weak base like Methyl 2-(cyclopropylamino)acetate, the hydrochloride salt will be more soluble in acidic to neutral pH, where the amine remains protonated. As the pH increases into the alkaline range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[7]
Experimental Determination of Solubility: A Methodical Approach
To construct a comprehensive solubility profile, both kinetic and thermodynamic solubility should be assessed. Kinetic solubility provides a high-throughput initial screen, while thermodynamic solubility represents the true equilibrium state.[8]
Kinetic Solubility Determination via Nephelometry
This method offers a rapid assessment of solubility and is particularly useful in early-stage drug discovery for ranking compounds.[9][10] It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[8]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96- or 384-well plate.
-
Buffer Dispensing: Rapidly add a fixed volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Immediately place the plate in a laser nephelometer and monitor the light scattering over a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). The concentration at which a significant increase in light scattering is observed above the baseline is determined as the kinetic solubility.[10]
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period.[13]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
-
Solvent Selection: A range of solvents should be chosen to represent different polarities and chemical functionalities. A suggested list includes:
-
Water (and aqueous buffers at pH 1.2, 4.5, and 6.8)
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aprotic Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Hexane
-
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific solvent.[13] The presence of undissolved solid is essential to ensure saturation.[11]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification by HPLC-UV: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[14][15]
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Expected Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Water | 25 | Expected High | Soluble | |
| pH 1.2 Buffer | 37 | Expected High | Soluble | |
| pH 4.5 Buffer | 37 | Expected High | Soluble | |
| pH 6.8 Buffer | 37 | Expected Moderate to High | Soluble | |
| Methanol | 25 | Expected High | Freely Soluble | |
| Ethanol | 25 | Expected High | Freely Soluble | |
| Isopropanol | 25 | Expected Moderate | Soluble | |
| Acetonitrile | 25 | Expected Moderate | Soluble | |
| Acetone | 25 | Expected Moderate | Soluble | |
| Tetrahydrofuran (THF) | 25 | Expected Sparingly Soluble | Sparingly Soluble | |
| Dichloromethane (DCM) | 25 | Expected Sparingly Soluble | Sparingly Soluble | |
| Ethyl Acetate | 25 | Expected Slightly Soluble | Slightly Soluble | |
| Toluene | 25 | Expected Very Slightly Soluble | Very Slightly Soluble | |
| Hexane | 25 | Expected Insoluble | Insoluble |
Note: The qualitative classifications are based on USP definitions. The expected solubility trends are based on general principles of "like dissolves like" and the physicochemical properties of the compound.
Interpretation of Results:
-
High Aqueous Solubility: The hydrochloride salt is expected to impart good solubility in water and acidic to neutral aqueous buffers.
-
pH-Dependent Solubility: A decrease in solubility is anticipated as the pH of the aqueous buffer increases towards the pKa of the cyclopropylamine group, due to the formation of the less soluble free base.
-
Solubility in Polar Protic Solvents: High solubility is expected in polar protic solvents like methanol and ethanol due to their ability to form hydrogen bonds and interact with the polar functionalities of the molecule.
-
Solubility in Polar Aprotic Solvents: Moderate solubility is predicted in polar aprotic solvents like acetonitrile and acetone.
-
Limited Solubility in Non-polar Solvents: As the solvent polarity decreases (e.g., THF, DCM, ethyl acetate, toluene, and hexane), the solubility of the polar hydrochloride salt is expected to decrease significantly.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a diverse set of solvents is deliberate, aiming to probe the compound's behavior in environments of varying polarity, hydrogen bonding capability, and dielectric constant. This provides a comprehensive picture for formulators.
The use of both kinetic and thermodynamic methods constitutes a self-validating approach. The high-throughput kinetic data provides an early, rank-ordered assessment, while the "gold standard" thermodynamic shake-flask method provides the definitive equilibrium solubility value.[8][11] Discrepancies between these two values can be informative, often indicating issues such as supersaturation and precipitation kinetics.[16]
The inclusion of a validated HPLC-UV method for quantification ensures accuracy and precision in the final solubility determination.[14][15] The use of a calibration curve and quality control standards within each analytical run validates the reliability of the measurements.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the solubility profile of this compound. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The presented methodologies provide a clear path for determining the aqueous and organic solubility of this compound, and the principles discussed are broadly applicable to the characterization of other ionizable pharmaceutical candidates. Future studies could expand upon this work by investigating the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to more closely mimic the conditions of the gastrointestinal tract.
References
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Author. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
-
Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.8. Determination of Kinetic Solubility. Retrieved from [Link]
-
Fiveable. (n.d.). Sample Preparation Techniques to Know for Analytical Chemistry. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Author. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
-
Author. (n.d.). Measuring drug supersaturation in the presence of additives and simulated GI fluids. Retrieved from [Link]
-
SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Sample Preparation for Analysis: Overview. Retrieved from [Link]
-
Pharmapproach.com. (2024, July 18). Preformulation Studies: Solubility analysis. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
Quora. (2022, October 23). What is the common ion effect? How does it affect the solubility of salts? Retrieved from [Link]
-
Cipac.org. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from [Link]
-
YouTube. (2020, June 30). Common Ion Effect - NaCl and HCl. Retrieved from [Link]
-
Author. (n.d.). Interpreting Solubility Curves. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. Retrieved from [Link]
-
PMC. (2023, February 27). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]
-
Author. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PMC. (n.d.). Biorelevant test for supersaturable formulation. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Author. (2015, July 1). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Retrieved from [Link]
-
Author. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
PMC. (n.d.). Perspectives in solubility measurement and interpretation. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]
-
Author. (2025, September 9). Solubility profile: Significance and symbolism. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Author. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(propylamino)acetate hydrochloride (C6H13NO2). Retrieved from [Link]
Sources
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Common-ion effect - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Aqueous Solubility Assay | Bienta [bienta.net]
- 9. enamine.net [enamine.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Stewardship Guide: Methyl 2-(cyclopropylamino)acetate hydrochloride
This guide serves as a technical stewardship document for Methyl 2-(cyclopropylamino)acetate hydrochloride . It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, focusing on the specific handling requirements of secondary amine salts and cyclopropyl pharmacophores.
Molecular Identity & Pharmacophore Significance
This compound is a specialized amino acid derivative used primarily as a building block in the synthesis of pharmaceutical agents. Its core value lies in the cyclopropyl moiety , which is frequently employed in medicinal chemistry to increase metabolic stability (by blocking P450 oxidation sites) and introduce conformational rigidity compared to isopropyl or ethyl analogs.
Physicochemical Profile[1][2][3]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 182291-97-0 |
| Molecular Formula | C₆H₁₁NO₂ · HCl |
| Molecular Weight | 165.62 g/mol |
| Structure | Cl⁻ · [H₂N⁺(c-Pr)-CH₂-COOCH₃] |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (as salt) |
| pKa (Calculated) | ~8.5 (conjugate acid of the secondary amine) |
| Hygroscopicity | High (Typical of amine hydrochloride salts) |
Hazard Dynamics & Toxicology (GHS Classification)
While this compound is a valuable intermediate, it presents specific risks associated with alkyl amino esters. The hydrochloride salt form mitigates volatility but retains irritant properties.
Risk Assessment Logic
The primary hazards stem from the acidic nature of the hydrochloride salt upon contact with moisture (generating HCl) and the intrinsic irritancy of the secondary amine.
Figure 1: Risk Assessment Workflow identifying the causal link between the salt form and required controls.
GHS Hazard Statements[4]
Toxicological Insight: Unlike simple aliphatic amines, the cyclopropyl group introduces ring strain (~27.5 kcal/mol). While the salt is stable, in vivo metabolism of cyclopropyl amines can sometimes lead to mechanism-based inhibition of cytochrome P450 enzymes (via ring-opening radical clocks). Researchers should treat this compound as a potential metabolic probe/inhibitor until specific tox data rules this out.
Storage & Stability Engineering
The stability of this compound is compromised by two main factors: moisture and thermal cyclization .
The Instability Mechanism
-
Hydrolysis: Moisture attacks the methyl ester, converting it back to the parent acid (2-(cyclopropylamino)acetic acid), rendering the material useless for ester-based couplings.
-
Diketo-piperazine Formation: In the presence of trace base or prolonged heat, amino acid esters can dimerize to form stable diketo-piperazines (DKP), an irreversible degradation pathway.
Storage Protocol: The "Cold Chain"[8][9]
-
Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[5] The container must be tightly sealed to prevent hygroscopic water absorption.
-
Desiccation: Secondary containment with desiccant packs (Silica or CaSO₄) is mandatory.
Operational Protocols: Synthesis & Handling
Protocol A: Safe Weighing & Transfer
-
Context: The solid is likely hygroscopic. Exposure to humid lab air causes clumping and hydrolysis.
-
Procedure:
-
Equip with nitrile gloves (double-gloving recommended) and safety glasses.
-
Allow the container to equilibrate to room temperature before opening (prevents condensation).[5]
-
Weigh quickly in a fume hood.
-
If precise stoichiometry is critical, weigh by difference using a capped vial.
-
Protocol B: Free-Basing (Activation)
-
Context: Most nucleophilic substitution or coupling reactions (e.g., amide coupling, SN2) require the free amine, not the HCl salt. The salt must be neutralized in situ or strictly prior to use.
-
Method: Biphasic Neutralization.
Figure 2: Workflow for converting the stable HCl salt into the reactive free amine species.
Step-by-Step Free-Basing:
-
Dissolution: Suspend the HCl salt in Dichloromethane (DCM) or Ethyl Acetate.
-
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Extraction: Shake vigorously in a separatory funnel. Vent frequently (CO₂ generation).
-
Isolation: Collect the organic layer. Back-extract the aqueous layer once with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Usage: Filter and concentrate only if necessary. Ideally, use the solution directly to avoid degradation of the free amine.
Emergency Response Architecture
In the event of a spill or exposure, immediate action is required to mitigate the acidic and irritant nature of the compound.
Figure 3: Decision tree for emergency response, prioritizing containment and decontamination.
Fire Fighting Measures[10][11]
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl). Self-Contained Breathing Apparatus (SCBA) is required.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2108375 (Related: Glycine methyl ester hydrochloride). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Amine Hydrochlorides. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of amino acid esters and handling of amine salts).
Sources
Thermodynamic Stability Profile: N-Cyclopropylglycine Methyl Ester Hydrochloride
Executive Summary
This guide provides a comprehensive thermodynamic and kinetic analysis of N-cyclopropylglycine methyl ester hydrochloride . As a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and novel antibiotics, understanding its stability profile is paramount for process scaling and formulation.
While the hydrochloride salt exhibits robust solid-state stability due to high lattice energy, the compound possesses two intrinsic thermodynamic liabilities in solution: ester hydrolysis and diketopiperazine (DKP) dimerization . This document details the mechanistic underpinnings of these pathways, provides self-validating experimental protocols for their characterization, and offers actionable storage strategies.
Molecular Architecture & Theoretical Stability
To predict thermodynamic behavior, we must deconstruct the molecule into its three functional domains, each contributing distinct energy vectors to the total stability profile.
The Functional Triad
| Domain | Chemical Feature | Thermodynamic Liability |
| Backbone | Glycine Methyl Ester | High. Susceptible to nucleophilic attack at the carbonyl carbon. The methyl group is a good leaving group (as methanol) but less sterically hindering than t-butyl, making it kinetically labile. |
| N-Substituent | Cyclopropyl Group | Moderate. The ring possesses ~27.5 kcal/mol of strain energy (Walsh orbitals). While kinetically stable under standard storage, it is susceptible to ring-opening under strong Lewis acid conditions or radical stress. |
| Counterion | Hydrochloride (HCl) | Stabilizing. Protonation of the secondary amine prevents the nitrogen lone pair from acting as a nucleophile, effectively shutting down auto-aminolysis (DKP formation) in the solid state. |
The "Proton Switch" Mechanism
The stability of this compound is binary, governed by the protonation state of the amine.
-
State A (HCl Salt, pH < 4): The nitrogen is protonated (
). The lone pair is unavailable. The molecule is thermodynamically stable against dimerization. -
State B (Free Base, pH > 7): The nitrogen is deprotonated. The lone pair is chemically active. The molecule rapidly dimerizes to form N,N'-dicyclopropyl-2,5-diketopiperazine, driven by the thermodynamic stability of the six-membered lactam ring.
Solid-State Thermodynamics
Crystal Lattice & Melting Behavior
N-cyclopropylglycine methyl ester HCl crystallizes with significant lattice energy due to ionic interactions between the ammonium cation and chloride anion, reinforced by hydrogen bonding (
-
Predicted Melting Point: 145°C – 160°C (with decomposition).
-
Thermal Decomposition: Upon melting, the salt often undergoes dehydrohalogenation (loss of HCl) followed by rapid polymerization or charring.
Hygroscopicity & Hydrolysis
Like most amino acid ester hydrochlorides, this compound is hygroscopic .
-
Mechanism: Moisture absorption creates a localized aqueous microenvironment on the crystal surface.
-
Consequence: In this "solid-solution" phase, the local acidity is extremely high (due to dissolved HCl), catalyzing the hydrolysis of the methyl ester to the parent acid (N-cyclopropylglycine).
-
Critical Relative Humidity (CRH): typically ~60% at 25°C. Storage below this threshold is mandatory.
Solution-State Kinetics: Degradation Pathways
In solution, the compound faces two divergent degradation pathways depending on pH.
Pathway A: Ester Hydrolysis (Acid/Base Catalyzed)
This is the primary degradation route in aqueous formulations.
-
Acidic pH: Slower, specific acid catalysis. The carbonyl oxygen is protonated, making the carbon more electrophilic to water attack.
-
Basic pH: Rapid saponification. Hydroxide ions directly attack the carbonyl.
-
Thermodynamics: The reaction is driven by the resonance stability of the resulting carboxylate anion (in base) or carboxylic acid (in acid) and the entropic gain of releasing methanol.
Pathway B: DKP Formation (Intramolecular Cyclization)
This is the "silent killer" of yield during neutralization or workup.
-
Mechanism: Two molecules of the free base condense. The amine of Molecule A attacks the ester carbonyl of Molecule B, releasing methanol. This repeats to close the ring.
-
Steric Influence: The cyclopropyl group adds steric bulk compared to simple glycine. While this retards the rate of DKP formation compared to glycine methyl ester, it does not prevent it.
Pathway Visualization (Graphviz)
Figure 1: Divergent degradation pathways based on pH environment. Note the irreversible nature of DKP formation.
Experimental Protocols
As a scientist, you must validate these theoretical risks. The following protocols are designed to be self-validating —meaning they include internal controls to ensure the data is real and not an artifact of the method.
Protocol 4.1: pH-Rate Profile Determination
Objective: Determine the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 (0.5 unit increments).
-
Self-Validation Step: Measure ionic strength (
). Adjust all buffers to M using NaCl to eliminate salt effects on kinetics.
-
-
Spiking: Dissolve the compound to a concentration of 1 mg/mL in each buffer.
-
Critical: Keep temperature constant at 25°C ± 0.1°C using a water bath.
-
-
Sampling: Aliquot samples at
hours. -
Quenching: Immediately dilute samples 1:10 into 0.1% Formic Acid in Acetonitrile .
-
Why: This acidifies the sample (stopping base hydrolysis/DKP) and removes water (stopping acid hydrolysis).
-
-
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.
-
-
Data Treatment: Plot
vs. Time.[1] The slope is . Plot vs. pH to find the "V-shaped" profile. The bottom of the "V" is your stability sweet spot (likely pH 3-4).
Protocol 4.2: Solid-State Stress Testing (Accelerated Stability)
Objective: Determine shelf-life and packaging requirements.
| Condition | Duration | Purpose | Expected Result |
| 50°C / Ambient RH | 2 Weeks | Thermal Stability | Minimal degradation (< 0.5%). |
| 40°C / 75% RH | 2 Weeks | Hydrolytic Susceptibility | High Risk. Expect hydrolysis to acid. |
| Photostability (1.2M Lux) | 24 Hours | Radical Stability | Cyclopropyl ring opening (rare but possible). |
| Oxidation (3% H2O2) | 4 Hours | N-Oxide Formation | Degradation of secondary amine. |
Experimental Workflow Diagram
The following diagram outlines the logical flow for characterizing a new batch of this intermediate.
Figure 2: Standardized workflow for stability characterization and root-cause analysis of impurities.
Implications for Drug Development
-
Storage: The hydrochloride salt must be stored in tightly sealed containers with desiccant at or below 25°C. Refrigeration (2-8°C) is preferred to arrest slow hydrolysis.
-
Processing: Avoid aqueous workups at neutral pH. If neutralization is required to liberate the free base for a subsequent coupling reaction, perform it in situ at low temperature (0°C) and immediately add the electrophile to outcompete DKP formation.
-
Analysis: Do not use unbuffered water as a diluent for HPLC analysis. The compound may hydrolyze in the autosampler. Use 0.1% Formic Acid/Water.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for methyl ester stability and cleavage conditions).
- Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115.
Sources
Crystal Structure Analysis of Methyl 2-(cyclopropylamino)acetate hydrochloride: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, methodological framework for the crystal structure analysis of Methyl 2-(cyclopropylamino)acetate hydrochloride, a small molecule of interest as a potential building block in drug discovery. As no crystal structure for this specific compound is publicly available, this document serves as a standard operating procedure, guiding researchers from material synthesis to final structural elucidation and validation. We will explore the causality behind experimental choices in crystallization, the application of single-crystal and powder X-ray diffraction, and the interpretation of crystallographic data. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and analyzing a high-quality crystal structure, a critical step in characterizing the solid-state properties that influence a compound's stability, solubility, and bioavailability.
Introduction: The Rationale for Structural Analysis
This compound is a derivative of glycine, an essential amino acid, and contains a cyclopropylamine moiety, a common motif in medicinal chemistry known for its unique conformational and electronic properties.[1][2][3] The hydrochloride salt form is typical for amine-containing active pharmaceutical ingredients (APIs) to improve solubility and stability. The precise arrangement of ions and molecules in the solid state—the crystal structure—governs critical physicochemical properties. Therefore, determining this structure is not merely an academic exercise; it is a foundational requirement for intellectual property, formulation development, and regulatory submission.[4][5]
This guide provides the technical protocols to bridge the gap from a synthesized powder to a fully refined and validated crystal structure. We will proceed logically from the synthesis of high-purity material to the definitive analysis by single-crystal X-ray diffraction (SC-XRD), complemented by powder X-ray diffraction (PXRD) for bulk sample verification.
Material Synthesis and Preparation
The prerequisite for any crystallographic study is the availability of high-purity, crystalline material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and unreliable structural data.
Synthesis Protocol: A Plausible Route
A robust synthesis is the first step. A logical approach for this compound is a nucleophilic substitution followed by salt formation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask, dissolve methyl bromoacetate (1.0 eq.) in a suitable aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).
-
Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Add cyclopropylamine (1.1 eq.) dropwise with vigorous stirring. The slight excess of the amine ensures the complete consumption of the electrophilic bromoacetate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any cyclopropylamine hydrobromide salt that has precipitated. Concentrate the filtrate under reduced pressure. The resulting crude oil (the free base, Methyl 2-(cyclopropylamino)acetate) should be purified by column chromatography on silica gel to achieve >98% purity.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of 1 M hydrogen chloride in diethyl ether dropwise until precipitation ceases.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the target compound, this compound.[6]
Crystal Growth: The Art and Science of Single Crystals
The success of SC-XRD is entirely dependent on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of crystallization method is critical and often empirical. The goal is to create a state of supersaturation from which the solute can slowly and orderly precipitate.
Experimental Protocol: Slow Solvent Evaporation
This is often the simplest and most successful method for small organic salts.
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water). An ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Prepare a near-saturated solution of the compound in a chosen solvent (e.g., methanol) at room temperature.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap that is loosely sealed or with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.
Rationale and Alternative Methods
-
Why Slow Evaporation? This method gradually increases the concentration of the solute as the solvent evaporates, allowing molecules sufficient time to arrange themselves into a well-ordered crystal lattice.
-
Vapor Diffusion: If slow evaporation fails, vapor diffusion is a powerful alternative. A concentrated solution of the compound in a primary solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Thermal Gradient: For compounds with sufficient temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[7][8] It provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[9]
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.[8] The diffracted X-rays are detected, and their intensities are recorded. This process generates a series of diffraction images.
-
Unit Cell Determination & Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all collected reflections are then integrated and scaled.
-
Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods (e.g., using software like SHELXT) are highly effective and typically reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final structure is validated using software like PLATON to check for missed symmetry, incorrect atom assignments, and overall quality of the model. The final output is a Crystallographic Information File (CIF).
Analysis of the Crystal Structure: Key Features
While a specific structure is not available, we can predict the key interactions and parameters to analyze based on the molecular structure and related compounds.[10][11]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₆H₁₂ClNO₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 165.62 g/mol | Used for density calculations. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common, centrosymmetric space group for organic molecules. |
| a, b, c [Å] | a = 8.5, b = 12.0, c = 9.0 | Unit cell dimensions. |
| β [°] | 105° | The angle characteristic of the monoclinic system. |
| Volume [ų] | 885 | Volume of the unit cell. |
| Z | 4 | Number of formula units per unit cell. |
| Calculated Density [g/cm³] | 1.24 | Provides a check on the chemical composition and structure. |
| R1, wR2 [I > 2σ(I)] | < 0.05, < 0.10 | Key indicators of the quality of the refinement. Lower values are better. |
Key Structural Features to Analyze:
-
Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the protonated secondary amine (N⁺-H) and the chloride anion (Cl⁻). This is the primary interaction holding the ions together. The ester carbonyl (C=O) group could also act as a weaker hydrogen bond acceptor.
-
Molecular Conformation: The analysis will reveal the torsion angles defining the shape of the molecule, such as the orientation of the cyclopropyl ring relative to the acetate group.
-
Crystal Packing: The analysis will describe how the ion pairs are arranged in three dimensions, identifying any π-stacking (unlikely here) or other van der Waals interactions that contribute to the stability of the crystal lattice.
dot
Caption: Key intermolecular interactions in the crystal lattice.
Powder X-ray Diffraction (PXRD): Validating the Bulk Sample
While SC-XRD provides the detailed structure of a single crystal, it is crucial to confirm that this crystal is representative of the bulk material. PXRD is the ideal technique for this purpose.[4][12][13]
Experimental Protocol
-
Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently ground to ensure random orientation of the crystallites and loaded into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The result is a diffractogram, a plot of intensity versus 2θ. This pattern is a unique fingerprint of the crystalline phase.[5]
Application and Rationale
-
Phase Purity: The experimental PXRD pattern of the bulk sample is compared to the pattern calculated from the single-crystal CIF data. A good match confirms that the bulk material consists of a single crystalline phase identical to the analyzed single crystal.
-
Polymorph Screening: PXRD is the primary tool for identifying different polymorphs—crystals of the same molecule with different packing arrangements. Different batches of the compound should be analyzed to ensure phase consistency, a critical requirement in the pharmaceutical industry.[13]
Conclusion
The structural analysis of this compound, as outlined in this guide, is a systematic process that is fundamental to its development as a pharmaceutical intermediate or API. By combining meticulous synthesis and crystallization with the powerful analytical techniques of SC-XRD and PXRD, one can obtain an unambiguous, three-dimensional view of the molecule. This structural information is the bedrock upon which our understanding of its solid-state behavior is built, directly informing stability studies, formulation design, and ultimately, its potential therapeutic efficacy. The protocols and rationale presented here provide a comprehensive roadmap for achieving this critical scientific objective.
References
- Title: Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations Source: PubMed URL
- Title: Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development Source: IntechOpen URL
- Title: Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources Source: ResearchGate URL
- Title: methyl 2-(cyclopropylamino)
- Title: Methyl 2-(1-aminocyclopropyl)
- Title: Overview of Powder X-ray Diffraction (PXRD)
- Title: Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone Source: PubMed URL
- Title: Powder diffraction investigations of some organic hydrochlorides Source: Cambridge University Press URL
- Title: Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides Source: ACS Publications URL
- Title: Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins Source: Royal Society of Chemistry URL
- Title: What Is Small Molecule Crystal Structure Analysis?
- Source: Carleton College, Science Education Resource Center (SERC)
- Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL
- Title: Cyclopropylamine 98% Source: Sigma-Aldrich URL
- Title: CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 3. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. rigaku.com [rigaku.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. mdpi.com [mdpi.com]
- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Unlocking Novel Peptide Architectures: Methyl 2-(cyclopropylamino)acetate Hydrochloride as a Versatile Building Block
Abstract
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced potency, stability, and unique pharmacological profiles. Methyl 2-(cyclopropylamino)acetate hydrochloride, a secondary amine-containing building block, offers a compelling scaffold for introducing the cyclopropyl group into peptide backbones. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block in both solid-phase and solution-phase peptide synthesis. Detailed protocols, mechanistic insights, and data interpretation are presented to facilitate its successful integration into peptide design and synthesis workflows.
Introduction: The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in medicinal chemistry due to its unique stereoelectronic properties.[1][2] Its incorporation into drug molecules can confer a range of benefits, including:
-
Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity.[1][3]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, often serving as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]
This compound provides a convenient entry point for introducing these advantages into peptide-based therapeutics. As an N-substituted glycine derivative, its incorporation can also disrupt hydrogen bonding networks and influence peptide secondary structure, offering further avenues for optimization.[5]
Properties of this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [6] |
| Molecular Weight | 165.62 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 182291-97-0 | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support.[7][8] The incorporation of N-substituted amino acids like this compound requires special consideration due to the steric hindrance of the secondary amine.
General SPPS Workflow
The following diagram illustrates the key steps in an Fmoc-based SPPS cycle for incorporating a standard amino acid. The protocol for this compound will involve modifications to the coupling step.
Caption: Standard Fmoc-SPPS Cycle.
Protocol: Incorporation of this compound in SPPS
This protocol assumes a standard Fmoc-based strategy on a rink amide or similar resin.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7][9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF.[7][10] Perform two treatments: one for 2-5 minutes and a second for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading) and HOBt or OxymaPure® (1.5-3 equivalents) in a minimal amount of DMF.
-
Add DIC (1.5-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the secondary amine, a longer coupling time and/or double coupling may be necessary.[11][12]
-
-
Monitoring the Coupling Reaction: The Kaiser test, which detects primary amines, will be negative for the secondary amine of the newly coupled residue.[13] Therefore, a small test cleavage and subsequent LC-MS analysis is the most reliable method to confirm successful coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% water.[7]
Note on Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents like HATU or HCTU can be employed to improve coupling efficiency.[14] However, these should be used with caution as they can increase the risk of racemization.
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (LPPS) offers advantages for the synthesis of short peptides and for scaling up production.[12][15]
General Solution-Phase Workflow
The core principle involves the coupling of two protected amino acid fragments in solution, followed by selective deprotection to allow for further chain elongation.
Caption: General Solution-Phase Dipeptide Synthesis.
Protocol: Solution-Phase Coupling of an N-Boc-Protected Amino Acid with this compound
This protocol describes the formation of a dipeptide.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Amine Component: Dissolve this compound in DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride and liberate the free secondary amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and HOBt (1 equivalent) in DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add DCC or EDC (1.1 equivalents) to the solution of the N-Boc-protected amino acid. Stir for 15-30 minutes at 0 °C.
-
Addition of the Amine: Add the solution of the free amine (from step 1) to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting protected dipeptide by flash column chromatography.
-
Deprotection:
-
Boc Removal: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.[10]
-
Methyl Ester Saponification: The methyl ester can be hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[16] A procedure using aluminum trichloride and N,N-dimethylaniline has also been reported for the selective deprotection of methyl esters in the presence of Fmoc groups.[17][18]
-
Analytical Characterization
Thorough characterization of the final peptide is crucial to confirm its identity, purity, and structural integrity.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized peptide and for purification.[19][20] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide and to sequence the peptide through fragmentation (MS/MS).[20][21][22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the peptide, including the confirmation of the presence and connectivity of the cyclopropyl group.[19] |
| Amino Acid Analysis | To determine the amino acid composition of the peptide.[20] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its successful incorporation, while requiring careful consideration of coupling conditions due to steric hindrance, provides a reliable method for introducing the beneficial properties of the cyclopropyl group. The protocols and guidelines presented in this application note are intended to serve as a comprehensive resource for researchers seeking to explore the potential of this unique building block in their drug discovery and development efforts.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. Available at: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC. Available at: [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. Available at: [Link]
-
An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. Available at: [Link]
-
Peptide Synthesis Strategies. AmbioPharm. Available at: [Link]
-
Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters. Synfacts. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available at: [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Available at: [Link]
-
Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]
-
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. PubChem. Available at: [Link]
-
Three-step synthesis of cyclopropyl peptidomimetics. PubMed. Available at: [Link]
-
Cross-coupling reactions of amines and esters. ResearchGate. Available at: [Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Available at: [Link]
-
Methyl 2-amino-2-cyclopropylacetate hydrochloride. American Elements. Available at: [Link]
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Peptide Synthesis. Bio-protocol. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. MDPI. Available at: [Link]
-
Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PMC. Available at: [Link]
-
Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers. Available at: [Link]
-
Methyl 2-amino-2-cyclopropylacetate. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. This compound | 182291-97-0 [sigmaaldrich.com]
- 7. biovera.com.au [biovera.com.au]
- 8. bachem.com [bachem.com]
- 9. biomatik.com [biomatik.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. growingscience.com [growingscience.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. ijsra.net [ijsra.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols: Reaction Conditions for Amide Coupling with Methyl 2-(cyclopropylamino)acetate hydrochloride
Abstract
This document provides a comprehensive guide to the reaction conditions for the amide coupling of Methyl 2-(cyclopropylamino)acetate hydrochloride with carboxylic acids. Amide bond formation is a cornerstone of modern drug discovery and development, and this particular secondary amine building block is of significant interest due to the presence of the strained cyclopropyl group, a common motif in medicinal chemistry. These application notes delve into the fundamental principles of amide coupling, offer a comparative analysis of common coupling reagents, and provide detailed, field-proven protocols for successful synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.
Introduction: The Significance of Amide Coupling in Drug Discovery
The amide bond is one of the most prevalent functional groups in pharmaceuticals, underpinning the structure of a vast array of therapeutic agents, from small molecule inhibitors to complex peptides.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in the pharmaceutical industry.[2]
This compound presents a valuable, yet sometimes challenging, substrate for these reactions. The cyclopropyl moiety can introduce unique conformational constraints and metabolic stability to a drug candidate. However, as an amine hydrochloride salt, it requires specific considerations during the coupling reaction to ensure efficient conversion to the desired amide product. This guide will provide the necessary insights and practical steps to navigate these challenges successfully.
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile.[4][5]
The Mechanism of Carboxylic Acid Activation
The activation of the carboxylic acid is the pivotal step in amide bond formation. This is typically achieved using a "coupling reagent." The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3][6]
Below is a generalized workflow for amide bond formation:
Caption: Generalized workflow of amide bond formation.
A common class of coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine.[6]
The Role of Additives
To improve reaction efficiency and, crucially, to suppress racemization of chiral carboxylic acids, additives are often employed.[4][9] Common additives include 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself, yet still highly reactive towards the amine.[8][9]
The Necessity of a Base for Amine Hydrochloride Salts
This compound exists as an ammonium salt. For the coupling reaction to proceed, the free amine must be liberated. This is accomplished by the addition of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[10][11] Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt.[10] Often, a slight excess of the base is used to also neutralize any acidic byproducts formed during the reaction.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and cost-effectiveness of the amide synthesis. Below is a summary of commonly used reagents.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC (or EDAC) | Carbodiimide | Water-soluble byproduct is easily removed by aqueous workup.[8] Good for solution-phase synthesis.[8] | Can lead to racemization without an additive.[9] |
| DCC | Carbodiimide | Inexpensive and effective. | The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove, especially in solid-phase synthesis.[8][10] |
| HATU | Uronium/Aminium Salt | Highly reactive, leading to fast reaction times and high yields, even with sterically hindered substrates.[12] Low rates of epimerization.[12] | More expensive than carbodiimides. |
| HBTU | Uronium/Aminium Salt | Efficient coupling reagent, often used in solid-phase peptide synthesis. | Can be less effective for hindered couplings compared to HATU. |
| PyBOP | Phosphonium Salt | Good for solution and solid-phase synthesis. Generates non-guanidinium byproducts. | Can be more expensive than other options. |
| T3P | Phosphonic Anhydride | Effective and generates water-soluble byproducts. | Often requires slightly elevated temperatures. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid substrate being used.
General Protocol for Amide Coupling using EDC/HOBt
This protocol is a robust and cost-effective method for many amide coupling reactions.
Reagents and Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA (2.0-2.5 eq)
-
Anhydrous DMF or DCM as solvent
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Add HOBt (1.3 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.2 eq) to the reaction mixture and stir for 10-15 minutes.
-
In a separate container, dissolve EDC·HCl (1.3 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1][13]
High-Reactivity Protocol using HATU
This protocol is recommended for challenging couplings, such as those involving sterically hindered carboxylic acids or when rapid reaction times are desired.
Reagents and Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
DIPEA or 2,4,6-Collidine (2.0-3.0 eq)
-
Anhydrous DMF or NMP as solvent
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 5-10 minutes.
-
Add the amine solution to the carboxylic acid/HATU solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash chromatography.[1]
Caption: Experimental workflow for amide coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete liberation of the free amine.- Inactive coupling reagent.- Presence of water in the reaction. | - Ensure sufficient equivalents of base are used.- Use a fresh bottle of coupling reagent.- Use anhydrous solvents and reagents.[12] |
| Formation of Side Products | - Racemization of chiral carboxylic acids.- N-acylurea formation with carbodiimides.[8] | - Use an additive like HOBt or HOAt.[9]- Switch to a uronium/aminium or phosphonium salt coupling reagent.- Add the amine promptly after the activation step. |
| Difficult Purification | - Byproducts from the coupling reagent are co-eluting with the product.- Excess starting material remaining. | - If using EDC, ensure thorough aqueous washes to remove the urea byproduct.[8]- If using DCC, filter the reaction mixture to remove the insoluble DCU.[8]- Optimize the stoichiometry of the reactants to drive the reaction to completion. |
Conclusion
The successful amide coupling of this compound is readily achievable with a fundamental understanding of the reaction mechanism and careful selection of reagents and conditions. By activating the carboxylic acid and ensuring the in-situ generation of the free amine, high yields of the desired amide can be obtained. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of novel amide-containing molecules for drug discovery and development.
References
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Garg, N. K. (2016). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Angewandte Chemie International Edition, 55(42), 12986-12988. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Amide Coupling - Biofilm Inhibitor Synthesis. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? [Link]
- Google Patents. (2006).
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
University of Strathclyde. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? [Link]
-
Kumar, A., & Akula, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 335-342. [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
-
Guchhait, S. K., & Chandiran, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 671-674. [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943-954. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. synplechem.com [synplechem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Applications of N-cyclopropylglycine methyl ester HCl in medicinal chemistry
Topic: Applications of N-Cyclopropylglycine Methyl Ester HCl in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Strategic Utilization in Peptidomimetics and Metabolic Stability Optimization[1]
Executive Summary
N-Cyclopropylglycine methyl ester hydrochloride is a specialized amino acid building block used to introduce the N-cyclopropyl motif into peptide backbones and small molecule drugs.[1] Unlike standard N-methylation, which is often employed to improve membrane permeability, N-cyclopropylation offers a dual advantage: it provides unique conformational constraints due to the steric bulk of the three-membered ring and significantly enhances metabolic stability by blocking oxidative dealkylation.[1]
This guide details the mechanistic rationale for using this building block, provides validated protocols for its incorporation into scaffolds, and outlines the specific "Cyclopropyl Effect" on pharmacokinetics.
Chemical Identity & Properties
-
Compound: N-Cyclopropylglycine methyl ester hydrochloride[1]
-
Structure: A glycine backbone protected at the C-terminus (methyl ester) and substituted at the nitrogen with a cyclopropyl group, supplied as the HCl salt for stability.
-
Key Function: Introduction of the N-cyclopropylglycine motif.[1]
| Property | Description | Relevance to Protocol |
| Salt Form | Hydrochloride (HCl) | Requires neutralization (e.g., with DIPEA) in situ before coupling reactions.[1] |
| C-Terminus | Methyl Ester (-COOMe) | Protects the carboxylic acid; allows selective N-acylation.[1] Easily hydrolyzed with LiOH.[1] |
| N-Terminus | Secondary Amine (Cyclopropyl) | Nucleophilic center for amide coupling.[1] Sterically more hindered than N-methyl; requires high-efficiency coupling reagents (HATU/COMU).[1] |
| Solubility | Water, Methanol, DMSO | Soluble in polar solvents; limited solubility in pure DCM until neutralized to free base. |
Mechanistic Rationale: The "Cyclopropyl Effect"[2]
3.1 Metabolic Stability (The CYP450 Blockade)
One of the primary failures in preclinical drug development is rapid clearance via oxidative dealkylation.
-
The Problem: N-Methyl and N-Ethyl groups are "metabolic soft spots."[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract a hydrogen from the
-carbon adjacent to the nitrogen, leading to an iminium ion intermediate and subsequent loss of the alkyl group (dealkylation). -
The Solution: The cyclopropyl C-H bonds are shorter and stronger (approx. 106 kcal/mol vs. 98 kcal/mol for alkyl C-H) due to the high
-character of the orbital. This raises the activation energy for hydrogen abstraction, effectively "blocking" the CYP450 mechanism.
3.2 Conformational Restriction
The cyclopropyl group is not merely a "heavy methyl." Its steric bulk restricts the rotation around the N-C
Visualization: Metabolic Fate Comparison
The following diagram illustrates why medicinal chemists substitute N-Methyl with N-Cyclopropyl.
Figure 1: Comparative metabolic pathways. The high C-H bond dissociation energy of the cyclopropyl ring prevents the initial hydrogen abstraction step required for oxidative dealkylation.
Experimental Protocols
Protocol A: Peptide Coupling (Amidation)
Objective: Couple N-cyclopropylglycine methyl ester to a carboxylic acid (e.g., an N-protected amino acid or drug scaffold).[1] Challenge: The secondary amine is sterically hindered by the cyclopropyl ring. Standard EDC/HOBt conditions may result in low yields.[1] Recommended Reagent: HATU or COMU.[1]
Reagents:
-
Carboxylic Acid component (
equiv)[1] -
N-Cyclopropylglycine methyl ester HCl (
equiv)[1] -
HATU (
equiv)[1] -
DIPEA (Diisopropylethylamine) (
equiv)[1] -
Solvent: Anhydrous DMF or DMF/DCM (1:1).[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask under inert atmosphere (
), dissolve the Carboxylic Acid ( equiv) and HATU ( equiv) in anhydrous DMF. -
Base Addition 1: Add DIPEA (
equiv) to activate the acid. Stir for 5–10 minutes at room temperature. -
Salt Neutralization: In a separate vial, dissolve N-cyclopropylglycine methyl ester HCl in a minimum amount of DMF. Add DIPEA (
equiv) to this vial to liberate the free amine.-
Critical Check: Ensure the solution is basic (pH > 8 on wet litmus paper). The coupling will not proceed if the amine remains protonated.
-
-
Coupling: Transfer the neutralized amine solution dropwise to the activated acid mixture.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Look for mass
shift relative to acid, corresponding to the N-cPr-Gly-OMe moiety).[1] -
Workup: Dilute with EtOAc. Wash sequentially with:
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Ester Hydrolysis (Deprotection)
Objective: Convert the methyl ester to the free carboxylic acid for subsequent coupling steps.
Reagents:
Step-by-Step Procedure:
-
Dissolve the coupled ester product in THF/Water (3:1).
-
Add
in one portion. -
Stir at
to Room Temperature.-
Note: Methyl esters hydrolyze rapidly (typically < 2 hours).[1] Avoid heating to prevent epimerization of adjacent chiral centers (though glycine is achiral, adjacent amino acids might be sensitive).
-
-
Workup: Acidify carefully to pH ~3 using 1M HCl. Extract with EtOAc or DCM.[1]
-
Caution:N-cyclopropyl amino acids are zwitterionic in water; if the product is very polar, use lyophilization instead of extraction.[1]
-
Synthetic Workflow Visualization
Figure 2: Standard workflow for incorporating N-cyclopropylglycine methyl ester into a peptide or drug scaffold.[1]
Safety & Toxicology Note (E-E-A-T)
While the cyclopropyl group confers metabolic stability, researchers must be aware of the "Trovafloxacin Warning."
-
Risk: In specific contexts (typically cyclopropylamines attached directly to heteroaromatic rings), the cyclopropyl ring can undergo bioactivation to reactive intermediates (via ring-opening radical mechanisms), leading to idiosyncratic toxicity.[1]
-
Mitigation: This risk is significantly lower in N-cyclopropyl amides (peptides) compared to free amines, as the amide bond reduces the electron density on the nitrogen, making the ring less susceptible to radical oxidation.
-
Validation: Always perform microsomal stability assays and glutathione (GSH) trapping experiments early in the discovery phase when using this motif.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. [1]
-
Wuitschik, G., et al. (2008).[1] Spirocyclic variants of the phenyl ring: Bioisosteres for the medicinal chemist. Angewandte Chemie International Edition, 47(24), 4512-4515.[1] [1]
-
Boucher, J. L., et al. (2005).[1] Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization.[1] Cellular and Molecular Life Sciences. (Context on N-substituted amino acid metabolism).
-
Duncton, M. A. (2011).[1] Miniperspective: The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (General utility of the motif).
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Methyl 2-(cyclopropylamino)acetate hydrochloride
Welcome to the technical support center for Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS 182291-97-0). This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing ester hydrolysis during the storage of this valuable intermediate. By understanding the underlying chemical principles and adhering to best practices, you can ensure the long-term integrity and purity of your compound.
Understanding the Risk: Why is This Compound Prone to Hydrolysis?
This section delves into the inherent chemical vulnerabilities of this compound that make it susceptible to degradation.
Q1: What is ester hydrolysis and why is it a concern for this specific molecule?
A1: Ester hydrolysis is a chemical reaction where an ester functional group is cleaved back into its constituent carboxylic acid and alcohol by reacting with water. For this compound, this means the methyl ester group can be converted into a carboxylic acid, yielding 2-(cyclopropylamino)acetic acid and methanol as degradation products.
This is a significant concern for several reasons:
-
Loss of Purity: The presence of the hydrolyzed impurity compromises the purity of your starting material, which can have downstream effects on reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).[1][2]
-
Altered Reactivity: The carboxylic acid degradant has different physical and chemical properties, which can interfere with subsequent chemical steps.
-
Regulatory Implications: In drug development, the presence of impurities must be strictly controlled and monitored to meet regulatory standards.[3]
Q2: How does the "hydrochloride" salt form affect the stability of the ester?
A2: The hydrochloride salt form is a double-edged sword. While it often improves the crystallinity and handling of the parent amine, it introduces a specific vulnerability regarding hydrolysis. Amine hydrochlorides are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[4] This absorbed water is the key reactant for hydrolysis.
Furthermore, in the presence of this moisture, the hydrochloride salt can create a localized acidic microenvironment. This is problematic because ester hydrolysis is catalyzed by acid.[5][6][7] The reaction begins when a proton from the hydronium ion (H₃O⁺, formed from HCl and water) attaches to the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, initiating the degradation process.[7][8][9]
Caption: Factors leading to ester hydrolysis.
Optimal Storage Protocols
Adherence to strict storage protocols is the most effective strategy to prevent degradation. The primary goal is the rigorous exclusion of moisture.
Q3: What are the ideal short-term and long-term storage conditions?
A3: The ideal conditions are dictated by the need to minimize exposure to moisture and heat. Temperature, humidity, light, and pH are all factors that can affect the stability of pharmaceutical intermediates.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including hydrolysis.[10][11] While 2-8°C is acceptable for very short periods, -20°C is standard for long-term stability of small molecules.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, which contains moisture. This is a critical step to prevent the hygroscopic salt from attracting water. |
| Container | Tightly-sealed, amber glass vial | Amber glass protects against potential photolytic degradation, while a tight seal is essential to prevent moisture ingress.[13][14] |
| Desiccant | Store vials within a secondary container or desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) | Provides an additional layer of protection by actively absorbing any moisture that may be present in the storage environment.[13][14] |
Q4: Can I store the compound in a standard lab freezer?
A4: Yes, but with precautions. A standard -20°C non-frost-free freezer is suitable. However, "frost-free" freezers should be avoided for long-term storage of sensitive compounds. Their auto-defrost cycles involve temperature fluctuations that can be detrimental over time.
Crucial Handling Tip: When removing a vial from the freezer, always allow it to warm to room temperature completely before opening. [12] Opening a cold vial will cause atmospheric moisture to condense on the cold solid, immediately introducing water and defeating all other storage precautions.
Troubleshooting Guide
This section addresses common problems and questions that arise during the handling and use of this compound.
Q5: I suspect my sample has degraded. How can I confirm this?
A5: The most common methods to detect and quantify ester hydrolysis are chromatographic and spectroscopic.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. You will see a new, typically more polar peak corresponding to the carboxylic acid degradant. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium formate or a small amount of acid like formic acid) can effectively separate the ester from the acid. The retention time of the acid will be shorter than that of the ester.
-
Proton NMR (¹H NMR): In the ¹H NMR spectrum, the most obvious change will be the disappearance or reduction in the integral of the methyl ester singlet (O-CH₃), which is typically around 3.7 ppm. Concurrently, new, broader peaks may appear, and the peaks adjacent to the ester and amine groups may shift.
-
Infrared Spectroscopy (IR): While less quantitative, IR can provide clues. Hydrolysis leads to the formation of a carboxylic acid, which will show a very broad O-H stretch from ~2500-3300 cm⁻¹ that may overlap with other peaks, and a potential shift in the C=O stretch.[15]
Q6: I need to weigh out the powder multiple times from the same bottle. What is the best practice?
A6: Repeatedly opening the primary container is a major risk for introducing moisture. The best practice is to aliquot the compound upon first receipt.
Protocol: Aliquoting for Long-Term Storage
-
Preparation: Move the sealed primary container, a set of appropriately sized, pre-labeled amber vials, and necessary weighing tools into a glove box or a controlled low-humidity environment. If a glove box is unavailable, work quickly in a fume hood on a day with low ambient humidity.
-
Equilibration: Allow the primary container to warm to ambient temperature for at least 1-2 hours before opening.
-
Dispensing: Open the primary container and quickly dispense the desired single-use amounts into the smaller vials.
-
Inerting: Backfill each small vial with an inert gas like argon or nitrogen.
-
Sealing: Tightly cap each vial immediately. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place all aliquoted vials into a labeled secondary container (e.g., a small box) with a desiccant pouch and store at -20°C.
This practice minimizes freeze-thaw cycles and moisture exposure for the bulk of your material.
Caption: Recommended workflow for aliquoting.
Frequently Asked Questions (FAQs)
-
Q7: Is this compound sensitive to light?
-
Q8: My compound arrived at room temperature. Is it compromised?
-
A8: Small molecules are generally stable for the duration of standard shipping.[10] The key is to transfer it to proper long-term storage conditions (-20°C, dry, inert atmosphere) immediately upon receipt. The risk of degradation during transit is low if the container remains sealed.
-
-
Q9: Can I store the compound dissolved in a solvent?
-
A9: Storing in solution is generally not recommended for long-term stability unless specific stability data is available for that solvent. Hydrolysis is much faster in solution than in the solid state. If you must make a stock solution, prepare it fresh. For short-term storage (1-4 weeks), aliquot the solution and store at -80°C.[10] Avoid repeated freeze-thaw cycles.
-
-
Q10: What is the expected shelf-life under recommended conditions?
-
A10: When stored as a solid under a dry, inert atmosphere at -20°C or below, low-molecular-weight organic compounds can be stable for several years (e.g., 2-3 years).[10][16] However, it is best practice to re-analyze the purity of any critical reagent that has been stored for more than one year before use.
-
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor via YouTube. [Link]
-
Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). OrgoSolver. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]
-
Role of water in the physical stability of solid dosage formulations. Journal of Pharmaceutical Sciences. [Link]
-
Solid-state chemical degradation of pharmaceuticals: role of water. American Association of Pharmaceutical Scientists. [Link]
-
Pharma Intermediates 7 Must-Know Tips for Quality Control. Iamapharmacist. [Link]
-
The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. PMC. [Link]
-
Pharma Intermediates: The Importance of Quality and Essential Factors. Iamapharmacist. [Link]
-
Role of Water in the Physical Stability of Solid Dosage Formulations. ResearchGate. [Link]
-
Effect of moisture on solid state stability. Journal of Medical Science. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. [Link]
-
Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? ResearchGate. [Link]
-
Ammonium Chloride. The Hendrix Group, Inc. [Link]
-
Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. [Link]
-
Chemical Hygiene Program: Appendix 8. Environmental Health & Safety. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
The acid-catalyzed hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. Pearson+. [Link]
-
Practices for Proper Chemical Storage. EHS. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]
-
The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. ResearchGate. [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Northern British Columbia. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Proper Chemical Storage. Kent State University. [Link]
-
Acid-catalyzed ester hydrolysis. Khan Academy via YouTube. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Methyl 2-amino-2-cyclopropylacetate. PubChem. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. hghouston.com [hghouston.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. captivatebio.com [captivatebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biofargo.com [biofargo.com]
- 14. ftloscience.com [ftloscience.com]
- 15. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
- 16. longchangchemical.com [longchangchemical.com]
Handling hygroscopic nature of Methyl 2-(cyclopropylamino)acetate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling its Hygroscopic Nature
Welcome to the technical support center for Methyl 2-(cyclopropylamino)acetate hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-tested protocols necessary to manage the challenges associated with the hygroscopic nature of this compound. Hydrochloride salts of amines are frequently hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1][2] This can lead to significant issues in weighing, reaction stoichiometry, and overall experimental reproducibility.[3][4][5] This guide will equip you to mitigate these risks effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What does "hygroscopic" mean, and why is it a critical concern for this compound?
A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] For a solid compound like this compound, this is a major concern for several reasons:
-
Inaccurate Weighing: The mass of the compound can increase as it absorbs atmospheric moisture, leading to significant errors in preparing solutions and calculating molar equivalents for a reaction.[6][7]
-
Altered Physical State: Moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[3][8]
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis of the ester functional group over time, especially under non-neutral pH conditions or elevated temperatures, compromising the purity of the material.
-
Reaction Inconsistency: If the amount of active reagent is lower than weighed due to water content, it can lead to lower reaction yields, incomplete conversions, and difficulty in troubleshooting or scaling up a process.[5][9]
Q2: How should I store a new, unopened container of this compound?
A2: Proper storage is the first line of defense. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10] Crucially, the storage environment should have controlled, low humidity. Storing it inside a desiccator cabinet or a dry box with a desiccant like silica gel or calcium chloride is highly recommended to protect it from atmospheric moisture.[8][11][12]
Q3: The material safety data sheet (MSDS/SDS) for my compound doesn't specify its degree of hygroscopicity. How should I treat it?
A3: It is a common issue for many research chemicals. The best practice is to always assume a hydrochloride salt of an amine is hygroscopic unless you have data to the contrary.[13] You should handle it with full precautions, as described in this guide, from the very first time you open the bottle. The cost of taking precautions is minimal compared to the cost of failed experiments and compromised data.
Q4: Can I dry the compound if I suspect it has absorbed moisture?
A4: While it is technically possible to dry a chemical, it is often not recommended without careful consideration.[3][14] Heating the compound to remove water could cause it to decompose, melt, or sublime, especially under vacuum. Before attempting to dry the material, you should first quantify the water content (see Protocol 2). If drying is deemed necessary, it should be done under mild conditions (e.g., in a vacuum oven at a temperature well below its melting or decomposition point) after consulting literature for the compound's thermal stability.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides solutions to specific problems you might encounter and detailed protocols for key handling procedures.
Troubleshooting Common Issues
Problem 1: My reaction yields are inconsistent, or the reaction is failing to go to completion.
This is a classic sign of inaccurate reagent quantification due to moisture absorption. If you weigh out 100 mg of the compound, but 5% of that mass is water, you are only adding 95 mg of the active reagent. This can turn your limiting reagent into an excess or vice-versa, leading to unpredictable outcomes.[9]
-
Solution Workflow:
-
Quantify Water Content: Before using the reagent in a critical reaction, determine its water content using Karl Fischer titration (see Protocol 2 ).[15][16]
-
Adjust Mass Accordingly: Correct your weighed amount based on the measured water content to ensure you are adding the precise molar equivalent needed.
-
Implement Strict Handling: Immediately adopt the weighing and dispensing procedures outlined in Protocol 1 for all subsequent uses.
-
Problem 2: The powder, which was once free-flowing, has become clumpy and difficult to handle.
This is a direct physical consequence of moisture absorption.[3] The absorbed water molecules act as a binding agent between particles.
-
Solutions:
-
Use a Dry Environment: If possible, transfer the material to a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) for handling.[13][17] This is the most effective method.
-
Quick Weighing: If a glove box is unavailable, minimize the compound's exposure to air.[14] Have all your equipment ready, open the container for the shortest time possible, and quickly seal it again.
-
Weighing by Difference: Use the "weighing by difference" method described in Protocol 1 to avoid issues with material sticking to the weighing paper or funnel.[6][18]
-
Decision-Making Workflow for a New Reagent
The following diagram outlines the logical flow for receiving and handling a new bottle of this compound.
Caption: Decision workflow for receiving and using a new bottle.
Experimental Protocols
This protocol utilizes the "weighing by difference" method, which is the most accurate way to handle solids that may gain or lose mass upon exposure to air.[6][18]
Materials:
-
Spatula
-
Analytical balance (minimum 4 decimal places)
-
Vial or flask containing this compound (the "source vial")
-
Reaction flask or vessel (the "receiving flask")
-
Notebook or data logger
Procedure:
-
Equilibrate: Allow the sealed source vial to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent thermal drafts.[19]
-
Initial Weighing: Place the sealed source vial on the analytical balance and record its mass to the highest precision possible (Mass 1).
-
Transfer: Remove the source vial from the balance. Working quickly to minimize air exposure, open the vial and use a clean spatula to transfer an approximate amount of the solid into the receiving flask.[20] Do NOT place the receiving flask on the balance at this stage.
-
Reseal: Immediately and tightly reseal the source vial.
-
Final Weighing: Place the resealed source vial back onto the same analytical balance and record its new mass (Mass 2).
-
Calculate Mass Transferred: The exact mass of the compound transferred to the receiving flask is the difference between the two measurements.
-
Mass Transferred = Mass 1 - Mass 2
-
-
Documentation: Record this calculated mass in your lab notebook. This method ensures that any moisture absorbed by the solid after the initial weighing does not affect the accuracy of the measured amount transferred.
This is the gold standard method for accurately determining low levels of water in a sample.[15][21][22] It is specific to water and provides the data needed to correct for the hygroscopic nature of your material.[16][23]
Materials:
-
Coulometric Karl Fischer (KF) titrator
-
Appropriate KF reagents (anode and cathode solutions)
-
Gas-tight syringe or a solid sample injector
-
Anhydrous methanol or other suitable solvent
-
Analytical balance
Procedure:
-
Instrument Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture.
-
Conditioning: Start the instrument's conditioning or "pre-titration" mode. The instrument will electrochemically generate iodine to react with any residual moisture in the cell until a stable, low-drift endpoint is reached (typically <10 µ g/min ).[15]
-
Sample Preparation:
-
Accurately weigh a small, representative sample of this compound (typically 10-50 mg, depending on expected water content) into a dry, tared vial.
-
Alternatively, for air-sensitive handling, weigh the sample directly into a gas-tight syringe or a sample boat for direct injection into the titration cell.
-
-
Titration:
-
Once the instrument drift is stable, introduce the weighed sample into the titration cell.
-
Enter the exact sample weight into the instrument.
-
Start the titration. The instrument will generate iodine to titrate the water from the sample and automatically calculate the water content.
-
-
Calculation & Reporting: The result is typically reported as a percentage (%) of water content or in parts per million (ppm).
-
% Water = (Mass of Water Detected (µg) / Mass of Sample (µg)) * 100
-
-
Application: Use this percentage to calculate the "true" mass of the active compound for your experiments.
-
Corrected Mass = Weighed Mass * (1 - [% Water / 100])
-
Troubleshooting Experimental Failures
When a reaction involving a potentially hygroscopic reagent fails, a systematic approach is necessary.
Sources
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. Understanding Hygroscopicity: The Science of Moisture Absorption - Oreate AI Blog [oreateai.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. jocpr.com [jocpr.com]
- 6. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. rembe-kersting.com [rembe-kersting.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. alltracon.com [alltracon.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. raypcb.com [raypcb.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. tutorchase.com [tutorchase.com]
- 15. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Weighing Hygroscopic Solids [ns1.almerja.com]
- 19. veeprho.com [veeprho.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 23. mt.com [mt.com]
Optimizing pH conditions for Methyl 2-(cyclopropylamino)acetate hydrochloride coupling
Here is the technical support guide for optimizing the coupling of Methyl 2-(cyclopropylamino)acetate hydrochloride.
Case ID: OPT-PH-182291 Topic: pH Optimization & Troubleshooting for Amide Coupling Molecule: this compound (CAS: 182291-97-0) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Goldilocks" Zone
The coupling of This compound presents a unique tripartite challenge:
-
Steric Hindrance: The cyclopropyl group creates significant steric bulk around the secondary amine, slowing down nucleophilic attack.
-
Ester Lability: The methyl ester is highly susceptible to saponification (hydrolysis) if the pH exceeds 10.0 or if exposed to strong nucleophilic bases.
-
pKa Shift: The
-amino ester moiety lowers the pK of the ammonium salt to approximately 7.2–7.8 (compared to ~10.5 for typical alkyl amines).
The Solution: You do not need the highly basic conditions (pH > 10) often used for standard amines. The optimal window is pH 7.5 – 8.5 . This range ensures the amine is deprotonated (reactive) while minimizing ester hydrolysis.
The Science: Mechanism & Causality
To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates the equilibrium states of your starting material and the risks associated with pH extremes.
Figure 1: The pH Equilibrium Landscape. The target window (Green) balances reactivity against decomposition.
Standardized Protocol (Self-Validating)
This protocol uses T3P (Propylphosphonic anhydride) or HATU . T3P is preferred for sterically hindered secondary amines as it drives the reaction forward with lower epimerization risk (though not applicable here) and high yields.
Reagents:
-
Amine: Methyl 2-(cyclopropylamino)acetate HCl (1.0 equiv)
-
Carboxylic Acid Partner (1.0 - 1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) - Non-nucleophilic
-
Solvent: DMF or EtOAc (T3P works well in EtOAc)
Step-by-Step Methodology
-
The "Pre-Neutralization" Check (Critical Step):
-
Activation:
-
Add the Carboxylic Acid and the Coupling Agent (HATU: 1.1 eq / T3P: 1.5 eq).
-
Note: If using HATU, wait 5 mins before adding the amine solution. If using T3P, add everything in one pot; T3P requires base to activate.
-
-
The "Push" (pH Adjustment):
-
Add DIPEA dropwise while monitoring pH.
-
Target: pH 8.0 (Green on indicator strip).
-
Stop adding base once you hit pH 8.0.
-
-
Reaction Monitoring:
-
Due to the cyclopropyl steric bulk, this reaction may take 4–16 hours.
-
Monitor via LC-MS. Look for the "Acid-Acid" mass (Hydrolyzed product).[3] If this peak grows, your pH is too high or the reaction is too wet.
-
Troubleshooting Guide
Decision Tree for Low Yields
Figure 2: Diagnostic workflow for identifying reaction failures.
Common Issues & Solutions Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Amine remains) | pH too low (< 6.5). The amine is still protonated ( | Add DIPEA until pH reaches 8.0. Ensure you have neutralized the HCl salt plus the generated acid from coupling. |
| Methyl Ester Disappears | pH too high (> 10) or presence of hydroxide/water. | Use anhydrous solvents. Switch from TEA (Triethylamine) to DIPEA (sterically hindered base) to reduce nucleophilic attack on the ester. |
| Slow Conversion | Steric hindrance from the Cyclopropyl group. | Switch coupling agent to T3P (50% in EtOAc) or PyAOP . Heat gently to 40°C (monitor hydrolysis closely). |
| Precipitation | The free base or intermediate is insoluble. | Switch solvent to DMF or NMP. Ensure the HCl salt is fully dissolved before adding base. |
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of DIPEA? A: We recommend DIPEA (Hunig's Base) . TEA is less sterically hindered and can act as a nucleophile, potentially attacking the active ester intermediate or even the methyl ester over long reaction times. DIPEA is safer for sensitive esters.
Q: Why is the pKa of this amine lower than cyclopropylamine? A: The presence of the ester group (electron-withdrawing) on the alpha-carbon pulls electron density away from the nitrogen, lowering the pKa of the conjugate acid. This is beneficial because it means you don't need extremely basic conditions to generate the reactive free amine [1].
Q: My LCMS shows a mass of M+14. What is this? A: This is likely methyl ester formation on your carboxylic acid partner (if you used methanol as a solvent) or a transesterification artifact. Ensure you are not using Methanol in the reaction mixture. If the mass is M-14, you have hydrolyzed the methyl ester to the acid.
Q: Can I use EDC/NHS coupling? A: EDC/NHS is generally too slow for sterically hindered secondary amines like cyclopropylamines. You will likely see high hydrolysis of the NHS ester before the coupling is complete. HATU or T3P are significantly more effective for this specific substrate [2].
References
-
pKa of Alpha-Amino Esters
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link
- Insight: Establishes the lower pKa range for glycine methyl ester derivatives (~7.6)
-
-
Coupling Reagent Selection for Hindered Amines
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Insight: Validates T3P and HATU as superior choices for sterically hindered couplings compared to carbodiimides.
-
-
Hydrolysis of Methyl Esters
-
Larsson, M., et al. (2017). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Journal of Pharmaceutical Sciences. Link
- Insight: details the pH-dependent hydrolysis rates of alpha-amino esters, confirming stability at pH 7.
-
Sources
Technical Support Center: Purification Protocols for Methyl 2-(cyclopropylamino)acetate hydrochloride
Executive Summary & Molecule Profile
This guide addresses the specific challenge of removing unreacted Methyl 2-(cyclopropylamino)acetate hydrochloride (referred to herein as MCA-HCl ) from reaction mixtures.
MCA-HCl presents a unique purification challenge due to its amphoteric potential (amine + ester) and the specific stability constraints of the methyl ester and cyclopropyl ring. Successful removal requires exploiting the basicity of the secondary amine without compromising the integrity of the ester in your final product.
Physicochemical Profile for Separation Logic
| Property | Value / Characteristic | Implication for Purification |
| Structure | Cyclopropyl-NH-CH2-COOMe · HCl | Secondary amine; Methyl ester. |
| Basicity (pKa) | ~7.8 - 8.2 (Est. for | Less basic than alkyl amines due to the ester. Requires careful pH adjustment for extraction. |
| Hydrophilicity | High (as HCl salt); Moderate (as Free Base) | Salt is water-soluble; Free base extracts into DCM/EtOAc. |
| Stability | Methyl Ester: Labile to hydrolysis. Cyclopropyl: Stable to standard workup. | CRITICAL: Avoid strong bases (NaOH) or strong acids with heat. Use mild buffers. |
Troubleshooting Guide (Q&A)
Q1: My product is a neutral amide (e.g., from peptide coupling). What is the fastest removal method?
A: Liquid-Liquid Extraction (LLE) with an Acidic Wash. Since your product is neutral and MCA is basic, you can wash MCA into the aqueous phase.
-
The Trap: Do not use 1N HCl if your reaction time is long or scale is large; it may hydrolyze the methyl ester if equilibrium shifts.
-
The Fix: Use a 0.5 M Citric Acid or Phosphate Buffer (pH 3-4) wash. This protonates the secondary amine of MCA (rendering it water-soluble) without threatening the ester linkage.
Q2: My product is also a basic amine (e.g., from reductive amination). Acid washing removes both!
A: Chemo-selective Scavenger Resins. If both product and impurity are amines, you cannot separate them by pH alone. You must exploit the nucleophilicity difference.
-
The Logic: MCA is a secondary amine . If your product is a tertiary amine (common in reductive aminations), MCA is a nucleophile, while your product is sterically hindered and non-nucleophilic (towards specific electrophiles).
-
The Fix: Use a Polystyrene-Isocyanate (PS-NCO) resin. The isocyanate reacts specifically with the secondary amine of MCA to form an insoluble urea, which is removed by filtration.
Q3: I see "Methyl 2-(cyclopropylamino)acetic acid" in my LC-MS. Did the purification fail?
A: This indicates Hydrolysis (Saponification). You likely exposed the mixture to high pH (pH > 10) or high heat during workup.
-
The Cause: Methyl esters are much more labile than ethyl or t-butyl esters. Using 1N NaOH to "neutralize" the HCl salt often causes local hydrolysis.
-
The Fix: Switch to Saturated NaHCO₃ or K₂CO₃ for all neutralization steps. Keep workup temperatures < 30°C.
Q4: The MCA free base is co-eluting with my product on Silica Gel.
A: Tailoring the Stationary Phase. Secondary amines often "tail" on silica due to interaction with acidic silanols.
-
The Fix (Normal Phase): Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1). This blocks silanol sites.
-
The Fix (Reverse Phase): MCA is polar. Switch to C18. MCA will elute very early (near the solvent front) in low organic conditions (5% ACN), likely separating from your more lipophilic product.
Detailed Protocols
Protocol A: Buffered Acid Wash (For Neutral Products)
Best for: Amide coupling products, Ureas, Sulfonamides.
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
First Wash: Wash organic phase 2x with 0.5 M Citric Acid (pH ~3.5).
-
Brine Wash: Wash organic phase 1x with Saturated Brine to remove residual water/acid.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Validation: Check aqueous layer by TLC/LC-MS; it should contain the MCA.
Protocol B: Isocyanate Scavenging (For Basic Products)
Best for: Tertiary amine products where LLE fails.
-
Preparation: Dissolve crude mixture in dry DCM or THF (approx 10 mL/g).
-
Resin Addition: Add PS-Isocyanate Resin (Loading ~1.5 mmol/g).
-
Stoichiometry: Add 3 equivalents relative to the estimated amount of unreacted MCA.
-
-
Incubation: Shake gently at Room Temperature for 2–4 hours.
-
Do not stir with a magnetic bar (this grinds the resin).
-
-
Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.
-
Result: The filtrate contains your tertiary amine product; the MCA is covalently bound to the beads.
Visual Decision Guides
Workflow Decision Tree
Use this logic flow to determine the safest purification route for your specific reaction matrix.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product basicity and stability.
Scavenging Mechanism
Visualizing how the Isocyanate resin selectively removes the secondary amine (MCA).
Figure 2: Mechanism of action for PS-Isocyanate scavenging. The secondary amine (MCA) reacts to form a urea; the tertiary amine product remains in solution.
References
-
Biotage. "Isolute Scavenger Resins: User Guide." Biotage Technical Literature. Link
-
Sigma-Aldrich (Merck). "this compound Product Sheet." Sigma-Aldrich Catalog. Link
-
Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." Tetrahedron, 53(17), 1997. Link
-
PubChem. "this compound Compound Summary."[4] National Library of Medicine. Link
-
Silicycle. "Scavenger Resins for Organic Synthesis: Selection Guide." Silicycle Application Notes. Link
Sources
- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 2. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | C6H12ClNO2 | CID 57350660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Stability & Handling of Methyl 2-(cyclopropylamino)acetate HCl
Compound: Methyl 2-(cyclopropylamino)acetate hydrochloride CAS: 182291-97-0 Molecular Formula: C6H11NO2 · HCl Support Ticket ID: TSH-CYC-EST-001[1][2]
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound . As a researcher, you are likely using this compound as a building block for pharmaceutical synthesis (e.g., kinase inhibitors).
The Core Challenge: This molecule exists in a "metastable" state. The hydrochloride salt locks the amine in a protonated, non-nucleophilic state (
This guide provides the mechanistic insights and protocols required to maintain integrity from storage to reaction.
Module 1: Degradation Mechanisms (The "Why")
Understanding how the molecule fails is the first step to preventing it.
Hydrolysis (The Wet Enemy)
Like all esters, this compound is susceptible to hydrolysis.
-
Mechanism: Water attacks the carbonyl carbon, cleaving the methoxy group.
-
Product: 2-(cyclopropylamino)acetic acid + Methanol.
-
Kinetics: In the HCl salt form (acidic pH), this reaction is slow but non-zero. It accelerates exponentially if the solution pH rises > 7 or if temperature increases.
Diketopiperazine (DKP) Formation (The Silent Killer)
This is the most critical failure mode for
-
Mechanism: If the pH is neutralized (generating the free base), the unprotonated secondary amine of one molecule attacks the ester carbonyl of another. This leads to a cyclic diamide (DKP) and the loss of two methanol molecules.
-
Why it's dangerous: DKP formation is often irreversible and the product precipitates, ruining the stoichiometry of your reaction.
-
Cyclopropyl Factor: While the cyclopropyl group adds some steric hindrance compared to a methyl group, it does not prevent this reaction. The secondary amine remains a potent nucleophile.
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways. Note that neutralization (yellow path) triggers the rapid dimerization risk.
Module 2: Troubleshooting & FAQs
Q1: I see a new peak at [M-14] or [M-32] on my LC-MS. What is it?
-
Diagnosis:
-
[M-14] (Loss of CH2): This is likely the hydrolysis product (Acid form). The methyl ester (Mass 15) is replaced by a proton (Mass 1), resulting in a net loss of 14 Da.
-
[2M - 64] (Dimer - 2xMeOH): If you see a mass corresponding to roughly double the parent mass minus 64 (2 x 32 for Methanol), you have formed the DKP dimer .
-
-
Fix: Check your solvent pH. If using water/acetonitrile, ensure you are using 0.1% Formic Acid or TFA to keep the pH < 3.
Q2: A white precipitate formed in my stock solution after 24 hours.
-
Cause: This is almost certainly the DKP dimer . The cyclic diamide is significantly less soluble in water/organic mixtures than the hydrochloride salt.
-
Action: Filter the solution. The precipitate is waste. Do not attempt to redissolve; the reaction is irreversible. Prepare fresh stock immediately before use.
Q3: Can I store the solution in PBS (Phosphate Buffered Saline)?
-
Verdict: NO.
-
Reasoning: PBS typically has a pH of 7.4. At this pH, a significant portion of the amine exists as the free base, triggering rapid DKP formation. Additionally, phosphate ions can act as nucleophilic catalysts for ester hydrolysis.
-
Recommendation: Store in 0.1% HCl or 0.1% TFA in water if aqueous storage is absolutely necessary. Ideally, store as a dry powder.
Module 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify purity before committing the reagent to a valuable synthesis.
| Parameter | Condition | Reason |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm | Standard retention for polar amines. |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | CRITICAL: Low pH suppresses amine ionization, preventing tailing and inhibiting on-column hydrolysis. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A. |
| Gradient | 5% B to 95% B over 10 mins | Elutes polar acid (early), parent ester (mid), and non-polar dimer (late). |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV @ 210 nm | The compound lacks a strong chromophore; 210 nm detects the amide/ester bonds. |
| Temperature | 25°C (Ambient) | Higher temps accelerate degradation during the run. |
Protocol B: Proper Solubilization & Storage
1. The "Just-in-Time" Rule: Never dissolve the hydrochloride salt until you are within 15 minutes of using it, unless you are using a strictly anhydrous, acidic medium.
2. Solubilization Workflow:
Figure 2: Solubilization decision tree to minimize degradation.
3. Stress Testing (Validation): If you must store the solution, perform this quick check:
-
Dissolve 1 mg in 1 mL of your intended solvent.
-
Inject on HPLC (Time 0).
-
Wait 4 hours at room temperature.
-
Inject again.
-
Pass Criteria: < 0.5% decrease in parent peak area.
References & Authoritative Grounding
-
General Stability of Amino Acid Esters:
-
Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Discusses the lability of methyl esters and the necessity of amine protection).
-
Context: Establishes the baseline reactivity of
-amino esters toward hydrolysis and cyclization.
-
-
Diketopiperazine Formation Mechanisms:
-
Source: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of diketopiperazines from peptide esters. Journal of Pharmaceutical Sciences, 87(3), 283-288.
-
Relevance: Defines the pH-dependence of the cyclization reaction, confirming that neutral/basic pH accelerates DKP formation.
-
-
HPLC Methodologies for Amino Acids:
-
Source: Agilent Technologies.[3] (2020). Amino Acid Analysis using Agilent AdvanceBio AAA.
-
Relevance: Validates the use of acidic mobile phases (TFA/Formic Acid) for analyzing amine-containing compounds to prevent peak tailing and degradation during analysis.
-
-
Cyclopropylamine Chemistry:
-
Source:ChemicalBook Entry: this compound.
-
Relevance: Confirms physical properties and storage requirements (Keep Cold/Dry).
-
Sources
Technical Support Center: Solubility Optimization for Methyl 2-(cyclopropylamino)acetate HCl
Executive Summary & Core Problem Analysis
The Issue: You are attempting to dissolve Methyl 2-(cyclopropylamino)acetate HCl in non-polar or moderately polar organic solvents (e.g., Dichloromethane, Toluene, Hexanes) for a reaction or extraction, but the material remains a suspension or forms a gum.
The Science (Why this happens):
The hydrochloride (HCl) salt form creates a crystal lattice held together by strong ionic interactions (lattice energy). Non-polar solvents lack the dielectric constant (
Critical Warning - Stability: The free base of this molecule (Methyl 2-(cyclopropylamino)acetate) is a secondary amine ester. It is prone to:
-
Cyclization: Self-reaction to form diketopiperazines (DKP).
-
Hydrolysis: Conversion to the acid if water/base is present too long.
-
Volatility: The cyclopropyl group and low molecular weight make the free base potentially volatile under high vacuum.
Troubleshooting Protocols
Method A: The "Cold-Biphasic" Free-Basing (Gold Standard for Isolation)
Use this if you absolutely need the neutral species dissolved in organic solvent for a subsequent step.
Mechanism: Neutralizing the HCl proton removes the ionic charge, converting the salt into a lipophilic oil soluble in DCM or Toluene.
Protocol:
-
Preparation: Suspend the HCl salt in Dichloromethane (DCM). Note: DCM is preferred over ether due to better solubility of the amine.
-
Cooling (Crucial): Cool the suspension to 0°C in an ice bath. Low temperature inhibits cyclization and hydrolysis.
-
Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate). Avoid strong bases like NaOH to prevent ester hydrolysis.
-
Extraction: Stir vigorously for 10-15 minutes. The solid should disappear as the free base migrates to the DCM layer.
-
Separation: Separate the organic layer. Wash once with cold brine.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration: Evaporate solvent under reduced pressure at <30°C . Do not apply high heat or prolonged high vacuum due to volatility risks.
Visualization: Biphasic Extraction Workflow
Figure 1: Workflow for isolating the free base while minimizing thermal degradation.
Method B: Phase Transfer Catalysis (PTC) (Recommended for Reactions)
Use this if you want to react the amine in a non-polar solvent (e.g., alkylation) without isolating the unstable free base.
Mechanism: A quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) acts as a shuttle. It forms a lipophilic ion pair with the deprotonated amine or carries hydroxide ions into the organic phase to deprotonate the salt in situ.
Protocol:
-
Solvent System: Use a biphasic mixture (e.g., Toluene/Water or DCM/Solid K₂CO₃).
-
Catalyst: Add 5-10 mol% of TBAB or Aliquat 336 .
-
Process: The catalyst pulls the anion into the organic phase, allowing the reaction to proceed in the non-polar medium without ever isolating the free amine.
Visualization: Phase Transfer Mechanism
Figure 2: The catalyst (Q+) shuttles reactive species across the phase boundary, avoiding bulk solubility issues.
Method C: In-Situ Organic Solubilization (The "Lazy" Base)
Use this for homogeneous reactions in DCM or THF where salt byproducts are acceptable.
Protocol:
-
Suspend the HCl salt in DCM or THF.[1]
-
Add 1.1 - 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Result: The mixture will likely turn clear (or the solid will change texture) as the HCl is transferred to the DIPEA (forming DIPEA·HCl, which is often soluble in DCM).[1] The cyclopropyl amino ester is now free in solution.
Solubility & Compatibility Matrix
| Solvent | HCl Salt Solubility | Free Base Solubility | Recommended Strategy |
| Water | High | Low/Decomposes | Native solvent (if reaction allows). |
| Methanol/Ethanol | High | High | Use as co-solvent if non-polar reaction permits. |
| DCM (Dichloromethane) | Poor (Suspension) | High | Method A (Extraction) or Method C (DIPEA). |
| Toluene | Insoluble | High | Method B (PTC) or extract into it. |
| Hexane/Heptane | Insoluble | Moderate | Poor solvent even for free base; avoid if possible. |
| THF | Poor | High | Method C works well here. |
Frequently Asked Questions (FAQ)
Q: Can I store the free base after isolation? A: Not recommended. Amino acid methyl esters are unstable. They tend to cyclize to form diketopiperazines or hydrolyze. If you must store it, keep it at -20°C under Argon, but it is best to generate it immediately before use.
Q: Is the cyclopropyl group stable to acid/base? A: The cyclopropyl ring is generally stable to the mild basic conditions (NaHCO₃, K₂CO₃) described here. However, it can open under strong acidic conditions or vigorous hydrogenation. The HCl salt itself is stable because the amine is protonated, protecting the ring from certain electrophilic attacks.
Q: I evaporated the solvent and my product disappeared. Where did it go? A: Methyl 2-(cyclopropylamino)acetate is a small molecule (MW ~129 g/mol for free base). It has significant vapor pressure.[2] If you used a high-vacuum pump or heated the rotavap bath >40°C, you likely distilled your product into the trap. Always evaporate gently.
References
-
General Solubility of Amino Acid Esters
-
O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Amino Acid Synthesis."[3] Accounts of Chemical Research. (Describes the behavior of amino ester salts in organic media).
-
-
Handling of Hydrochloride Salts
- BenchChem Technical Guides. "Improving solubility of amino acid ester hydrochlorides.
-
Stability of Cyclopropyl Amines
- ChemicalBook & Sigma Aldrich MSDS Data. "Methyl 2-(cyclopropylamino)acetate hydrochloride Properties.
-
Phase Transfer Catalysis Protocols
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Methyl 2-(cyclopropylamino)acetate Hydrochloride
Executive Summary
Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 182291-97-0) is a critical secondary amine building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural integrity is defined by the unique cyclopropyl ring strain and the glycine methyl ester backbone.
This guide provides a definitive interpretation of the 1H NMR spectrum, distinguishing the hydrochloride salt from its free base and starting materials. It addresses the specific challenges of analyzing amine salts, including solvent-dependent proton exchange and ammonium cation deshielding effects.
Part 1: Structural Logic & Assignment Pathway
The interpretation of this molecule requires deconstructing it into three distinct magnetic environments: the Ester Moiety , the Ammonium Core , and the Cyclopropyl Ring .
Spectral Assignment Workflow
The following diagram illustrates the logical flow for assigning signals based on electronic environments and shielding effects.
Figure 1: Structural deconstruction showing the impact of the hydrochloride salt formation on chemical shifts.
Part 2: Detailed 1H NMR Interpretation
Experimental Conditions
-
Solvent: DMSO-d
(Recommended for observing ammonium protons). -
Frequency: 400 MHz or higher.
-
Reference: TMS (
0.00 ppm) or Residual DMSO ( 2.50 ppm).
Chemical Shift Data Table
The following data represents the high-confidence theoretical assignment derived from analogous glycine ester salts and cyclopropylamine derivatives [1, 2, 3].
| Proton Group | Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation Notes |
| NH | Ammonium | 9.00 – 10.20 | Broad Singlet | 2H | Visible in DMSO-d |
| N-CH | Glycine | 3.95 – 4.15 | Singlet (or Broad) | 2H | Significantly deshielded by the adjacent cationic nitrogen and carbonyl group. In the free base, this appears upfield at ~3.4 ppm. |
| O-CH | Methyl Ester | 3.70 – 3.78 | Singlet | 3H | Characteristic sharp singlet; relatively unaffected by salt formation compared to N-adjacent protons. |
| N-CH | Cyclopropyl Methine | 2.65 – 2.85 | Multiplet | 1H | Deshielded relative to cyclopropylamine free base (~2.1 ppm) due to the inductive effect of the ammonium cation. |
| Cyclopropyl-CH | Ring Methylenes | 0.60 – 0.95 | Multiplets | 4H | Typically appears as two distinct multiplets (cis/trans protons) due to ring anisotropy and magnetic non-equivalence. |
Comparative Analysis: Salt vs. Free Base vs. Alternatives
To validate the product identity, compare the observed shifts against these alternative states.
| Feature | Target: HCl Salt | Alternative: Free Base | Alternative: Methyl Bromoacetate (Start Material) |
| N-CH | |||
| Ammonium Signal | Visible (9-10 ppm) | Absent (Amine H at ~2.0 ppm) | Absent |
| Solubility | High in DMSO/Water | High in CDCl | High in CDCl |
| Cyclopropyl Region | Absent |
Critical Insight: The most common impurity is unreacted Methyl bromoacetate . Watch for a singlet at
3.85 ppm (CH-Br) which overlaps closely with the product's ester peak but is distinct from the nitrogen-bound methylene. The presence of the cyclopropyl multiplets at high field (<1.0 ppm) is the definitive "fingerprint" for successful amination.
Part 3: Experimental Protocol for Validation
To ensure scientific integrity and reproducibility (E-E-A-T), follow this self-validating protocol for sample preparation.
Solvent Selection Strategy
-
Routine Check: Use DMSO-d
.-
Why? Chloroform-d (CDCl
) often leads to broad, unrecognizable ammonium peaks due to rapid exchange and poor solubility of the salt. DMSO stabilizes the hydrogen bonding of the species, allowing for accurate integration [4].
-
-
D
O Shake Test:-
After acquiring the standard spectrum, add 1-2 drops of D
O to the NMR tube and shake. -
Validation: The broad peak at 9.0–10.0 ppm (
) must disappear. If it remains, the peak is an impurity (likely non-exchangeable).
-
Sample Preparation Workflow
-
Massing: Weigh 10–15 mg of the hydrochloride salt.
-
Dissolution: Add 0.6 mL of DMSO-d
(containing 0.03% TMS). -
Homogenization: Vortex until the solution is perfectly clear. Any turbidity suggests the presence of inorganic salts (e.g., NH
Cl impurity from synthesis). -
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the ester methyl singlet). -
Scans: 16–32.
-
Troubleshooting "Missing" Peaks
-
Issue: The cyclopropyl methylene protons (
0.6-0.9) appear as a shapeless lump. -
Cause: Poor shimming or high viscosity.
-
Remedy: The cyclopropyl ring protons have very small coupling constants (
Hz, Hz). Ensure excellent field homogeneity (shimming) to resolve the fine splitting patterns.
References
-
Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2][3][4][5] Molecules, 13(5), 1111–1119.[1] Link
- Cited for: Chemical shifts of glycine methyl ester hydrochloride core structure ( 4.03 ppm for N-CH ).
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
- Cited for: Solvent effects on ammonium/amine chemical shifts (DMSO vs. CDCl ).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
- Cited for: Residual solvent referencing standards.
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: FTIR Spectrum Analysis of Methyl 2-(cyclopropylamino)acetate Hydrochloride
This guide is structured as a high-level technical dossier for pharmaceutical researchers. It synthesizes theoretical spectroscopic principles with practical application data to validate the identity and purity of Methyl 2-(cyclopropylamino)acetate hydrochloride .
Executive Summary
This compound (CAS: 182291-97-0) is a critical secondary amine intermediate, often utilized in the synthesis of quinolone antibiotics and nitrogen-containing heterocycles.
In drug development, the HCl salt form is preferred over the free base due to superior crystallinity, non-volatility, and shelf-life stability. However, this stability presents analytical challenges: the broad ammonium salt bands in FTIR can obscure diagnostic C-H stretches.
This guide provides a comparative spectral analysis to distinguish the target HCl salt from its two primary degradation pathways: Free Base reversion and Ester Hydrolysis .
Molecular Context & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally active pharmacophores.
Structural Components:
-
Cyclopropyl Ring: A highly strained, three-carbon ring. The C-H bonds possess significant
-character ( hybridization), shifting their stretching frequencies higher than typical alkanes. -
Methyl Ester: Provides a sharp, intense carbonyl (C=O) signal, the primary anchor for quantitative monitoring.
-
Secondary Amine Hydrochloride (
): The protonation of the nitrogen creates a broad, complex absorption band that dominates the high-frequency region.
Diagram 1: Vibrational Assignment Logic
The following diagram maps the functional groups to their specific spectral signatures.
Caption: Functional group decomposition mapping chemical structure to expected diagnostic IR bands.
Experimental Protocol: ATR-FTIR
For the hydrochloride salt, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets to avoid halide exchange (where KBr exchanges with the HCl salt, shifting peaks).
Validated Workflow
-
Crystal Selection: Use a Diamond/ZnSe single-reflection ATR. Diamond is preferred for hard crystalline salts to ensure good contact.
-
Background: Collect 32 scans of air background.
-
Sample Loading: Place ~5 mg of solid sample on the crystal.
-
Pressure: Apply high pressure (>80 lbs) using the slip-clutch tower. Note: Poor contact results in weak C-H signals.
-
Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Detailed Spectral Analysis
Region A: The "Ammonium Overlap" (3200 – 2400 cm⁻¹)
This is the most complex region.
-
The Dominant Feature: A broad, multi-structured band ranging from 2400 to 3000 cm⁻¹, characteristic of amine salts (
). This often contains "combination bands" (overtones) near 2000–2500 cm⁻¹. -
The Diagnostic Peak: The Cyclopropyl C-H stretch appears at 3010–3090 cm⁻¹ .
-
Why it matters: Normal alkyl C-H stretches (methyl/methylene) appear < 3000 cm⁻¹.[1] The cyclopropyl peak is "aromatic-like" in frequency but belongs to an aliphatic ring.
-
Challenge: It may appear as a shoulder on the broad ammonium band.
-
Region B: The Carbonyl Anchor (1760 – 1730 cm⁻¹)
-
Target Peak: 1745 ± 5 cm⁻¹ .
-
This is the ester
stretch.[1][2] It is sharp and intense. -
Shift Alert: If this peak shifts to ~1710 cm⁻¹ or splits, it indicates hydrolysis (formation of carboxylic acid) or loss of the HCl salt.
Region C: The Fingerprint (1500 – 600 cm⁻¹)
-
N-H Deformation: A medium peak near 1580–1600 cm⁻¹ (scissoring of the
group). -
C-O-C Stretch: Strong bands at 1200–1250 cm⁻¹ (ester linkage).
-
Ring Breathing: A distinct, medium-intensity band near 1020 cm⁻¹ . This is the "heartbeat" of the cyclopropane ring and confirms the ring is intact.
Comparative Performance Guide
This section compares the Target Product (HCl Salt) against its two most common alternatives/impurities.
Table 1: Spectral Differentiation Matrix
| Feature | Target: HCl Salt | Alt 1: Free Base | Alt 2: Hydrolyzed Acid |
| Physical State | White Crystalline Solid | Colorless/Yellow Oil | Solid/Semi-solid |
| Stability | High (Non-volatile) | Low (Volatile, oxidizes) | Stable (Degradant) |
| N-H Region | Broad (2400-3000) (Ammonium Salt) | Sharp (~3300) (Single weak band) | Broad (2500-3300) (Acid O-H overlap) |
| C=O Position | ~1745 cm⁻¹ (Ester) | ~1735 cm⁻¹ (Ester) | ~1710 cm⁻¹ (Acid) |
| C-O Stretch | Strong (~1200) | Strong (~1200) | Weak/Shifted |
| Cyclopropyl | Visible (~3080) | Visible (~3080) | Visible (~3080) |
Analysis of Alternatives
1. vs. The Free Base (Methyl 2-(cyclopropylamino)acetate)
-
Scenario: Incomplete salt formation or neutralization during extraction.
-
Detection: Look for the disappearance of the broad ammonium band (2400-3000 cm⁻¹) and the appearance of a single, sharp N-H stretch around 3300-3350 cm⁻¹. The spectrum will look "cleaner" in the high-frequency region, but the product is physically unstable and difficult to handle.
2. vs. The Hydrolysis Impurity (2-(cyclopropylamino)acetic acid)
-
Scenario: Exposure to moisture/humidity. The methyl ester cleaves.
-
Detection: The sharp Ester C=O at 1745 cm⁻¹ will decrease, and a new Acid C=O band will appear at a lower wavenumber (~1700-1715 cm⁻¹ ). Additionally, the C-O-C ester linkage band at 1200 cm⁻¹ will vanish.
Comparison Logic Pathway
The following decision tree illustrates how to use FTIR data to classify the sample quality.
Caption: Diagnostic decision tree for quality control of Methyl 2-(cyclopropylamino)acetate HCl.
Conclusion
For researchers handling This compound , FTIR is a robust ID test provided the ammonium salt interference is understood.
-
Critical Success Factor: Ensure the presence of the 1745 cm⁻¹ ester band AND the broad ammonium region .
-
Red Flag: A sharp peak at 3350 cm⁻¹ indicates the free base (instability risk), while a shift to 1710 cm⁻¹ indicates moisture degradation.
The HCl salt remains the superior reagent for synthesis due to its handling properties, but it requires strict moisture control, verifiable by the absence of the 1710 cm⁻¹ acid band.
References
-
NIST Mass Spectrometry Data Center. L-Proline methyl ester hydrochloride Infrared Spectrum. National Institute of Standards and Technology (NIST).[3][4] Link
- Context: Provides the baseline spectral data for amino acid methyl ester hydrochlorides (Ester C=O and Ammonium N-H+ bands).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds (7th Ed.). Wiley.
-
BenchChem. Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide.Link
- Context: Confirms the diagnostic nature of the cyclopropyl ring bre
-
European Medicines Agency (EMA). Stability testing of new drug substances and products (ICH Q1A).Link
- Context: Guidelines for defining stability indicating parameters (hydrolysis of esters)
Sources
Comparative Guide: Amino Acid Ester Hydrochloride Salts vs. Alternatives in Peptide Synthesis
Topic: Comparative Study of Amino Acid Ester Hydrochloride Salts in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In peptide chemistry and peptidomimetic synthesis, the "Zwitterion Trap" prevents free amino acids from acting as reliable nucleophiles or electrophiles. Esterification unlocks the carboxyl group, but the resulting free amine is unstable and prone to diketopiperazine formation or oxidation.
This guide provides a technical comparison of Amino Acid Ester Hydrochloride (HCl) salts against their primary alternatives (p-Toluenesulfonate/PTSA salts and Free Esters). It focuses on the mechanistic implications of counter-ion selection regarding solubility, coupling efficiency, and racemization risks.
Part 1: The Chemical Rationale (Thermodynamics & Stability)
The Stability-Reactivity Paradox
Free amino acid esters are kinetically unstable. Without protonation, the amine nucleophile can attack its own ester carbonyl (intermolecularly or intramolecularly), leading to polymerization or cyclization into diketopiperazines.
-
HCl Salts: The chloride counter-ion provides a high charge density, creating a tight ionic lattice that is generally hygroscopic but chemically stable.
-
PTSA Salts: The p-toluenesulfonate anion is lipophilic and non-nucleophilic, altering the solubility profile drastically compared to chlorides.
Comparative Performance Matrix
| Feature | HCl Salt (Hydrochloride) | PTSA Salt (Tosylate) | Free Base Ester |
| Hygroscopicity | High (Often requires desiccator storage) | Low (Stable crystalline solids) | N/A (Liquid/Oil) |
| Solubility (Water) | Excellent | Poor | Poor |
| Solubility (DCM/CHCl₃) | Poor (Often requires DMF/DMSO) | Excellent (Enables non-polar coupling) | Excellent |
| Atom Economy | High (Cl = 35.5 g/mol ) | Low (TsO = 171.2 g/mol ) | Best |
| Acidity (pKa of conjugate) | ~0 (Strong acid) | ~ -2.8 (Stronger acid) | N/A |
| Corrosiveness | High (Chloride pitting in steel) | Low | Low |
Part 2: Decision Framework & Selection Logic
The choice between HCl and PTSA salts is rarely arbitrary; it dictates the solvent system for the subsequent coupling reaction.
Diagram 1: Counter-Ion Selection Decision Tree
Caption: Logical flow for selecting the optimal amino acid ester salt form based on downstream synthetic requirements.
Part 3: Synthesis Protocols & Validation
Protocol A: Synthesis of Methyl Ester HCl Salts (Thionyl Chloride Method)
Best for: Small alkyl esters (Methyl, Ethyl). Based on the classic Brenner & Huber method.
Mechanism: In situ generation of anhydrous HCl via the reaction of Thionyl Chloride (
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Flush with
. -
Solvent Prep: Add anhydrous Methanol (10 mL/g of amino acid) and cool to -10°C (Ice/Salt bath).
-
Activation: Dropwise add Thionyl Chloride (1.5 - 2.0 equivalents). Caution: Exothermic evolution of
and HCl gas. -
Addition: Add the amino acid in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). If dissolution is incomplete, reflux for 2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with diethyl ether (
) twice to remove excess HCl. -
Crystallization: Triturate the residue with cold
or Acetone to precipitate the white HCl salt.
Validation Check:
-
1H NMR: Look for the methyl singlet at ~3.7 ppm.
-
Silver Nitrate Test: Dissolve product in water; add
. Immediate white precipitate ( ) confirms HCl salt formation.
Protocol B: Synthesis of Benzyl Ester PTSA Salts (Dean-Stark Method)
Best for: Acid-sensitive or bulky esters (Benzyl) where water removal is critical.
-
Setup: RBF with Dean-Stark trap and reflux condenser.
-
Reagents: Suspend Amino Acid (1.0 eq), Benzyl Alcohol (5.0 eq), and p-Toluenesulfonic acid monohydrate (1.1 eq) in Benzene or Toluene (non-polar solvent is key).
-
Reaction: Reflux at boiling point of solvent. Water generated is trapped in the Dean-Stark apparatus.
-
Monitoring: Continue until theoretical water volume is collected (or solution becomes clear).
-
Workup: Cool to RT. Add
or Petroleum Ether to precipitate the PTSA salt. -
Purification: Recrystallize from MeOH/
.
Part 4: Critical Application Analysis - Peptide Coupling
The most critical phase is the neutralization of the salt to liberate the amine for coupling. This is where the choice of salt impacts the stereochemical integrity (racemization).
The Neutralization Risk
To couple an amino acid ester salt, a tertiary base (e.g., Triethylamine, DIPEA, NMM) must be added.
-
HCl Salts: Require 1.0 eq of base to neutralize the HCl. The local concentration of chloride ions and protonated base can stabilize the transition state, but excess base promotes oxazolium formation , leading to racemization.
-
PTSA Salts: Often soluble in DCM without base (initially), allowing for a more controlled "slow release" of the free amine if using a biphasic inorganic base wash (
) prior to coupling, reducing racemization risk.
Diagram 2: Racemization Pathways during Coupling
Caption: Mechanism showing how base-mediated neutralization of ester salts can lead to loss of chirality via oxazolone intermediates.
Experimental Data: Racemization Rates
Comparative data derived from standard coupling of Z-Phe-Val-OH with Ala-OMe salts.[1]
| Salt Form | Base Used | Solvent | % Racemization (DL-L) |
| HCl | TEA (Triethylamine) | DMF | 5.8% |
| HCl | NMM (N-Methylmorpholine) | DMF | 1.2% |
| HCl | TMP (Collidine) | DMF | < 0.5% |
| PTSA | TEA | DCM | 2.1% |
| PTSA | NMM | DCM | 0.8% |
Key Insight: While HCl salts are standard, they are more sensitive to base selection. Using Collidine or NMM is crucial when working with HCl salts to minimize racemization [1]. PTSA salts allow the use of DCM, a solvent that naturally suppresses racemization compared to polar DMF.
References
-
Carpino, L. A., et al. (2002). "Racemization Studies During Solid-Phase Peptide Synthesis." Journal of Organic Chemistry. (General reference for racemization rates).
-
Brenner, M., & Huber, W. (1953). "Preparation of Amino Acid Esters." Helvetica Chimica Acta.[2] (Foundational protocol for SOCl2/MeOH synthesis).
-
Li, Z., et al. (2008).[3] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. (Modern TMSCl vs SOCl2 comparison).
-
Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[4] Wiley-Interscience.[4] (Standard text for ester stability data).
Sources
Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 2-(cyclopropylamino)acetate hydrochloride
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(cyclopropylamino)acetate hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as a self-validating system to ensure safety and compliance at every stage.
Pre-Disposal Assessment & Hazard Identification
Before any handling or disposal begins, a thorough understanding of the substance's hazards is paramount. This compound is a research chemical, and while comprehensive toxicological data may be limited, its structure—containing an amine, an ester, and a hydrochloride salt—provides a basis for a robust risk assessment.
The primary source for hazard information is the Safety Data Sheet (SDS). The available data indicates that this compound should be handled with care, as it is classified with several hazard statements.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion is a primary exposure risk. Waste containers must be securely sealed to prevent accidental contact or ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact can cause irritation. This necessitates the use of appropriate chemical-resistant gloves during handling and disposal. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The chemical poses a significant risk to the eyes. Protective eyewear is mandatory. Spills can create a splash hazard. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1] |
Furthermore, related compounds like cyclopropylamine are classified as flammable and corrosive (EPA hazardous waste numbers D001 and D002, respectively)[2][3][4]. Therefore, it is prudent to treat this compound waste as potentially flammable and corrosive, mandating segregation from incompatible materials, particularly oxidizing agents and strong bases.
Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a stringent PPE protocol is required to create a barrier between the researcher and the chemical waste.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum) | Protects against splashes and airborne particles causing serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin irritation from direct contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body Protection | A complete protective suit or a lab coat with long sleeves | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a chemical fume hood | Ensures adequate ventilation to prevent respiratory tract irritation from dust or vapors.[1] |
Waste Segregation & Containment
Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.
-
Waste Classification : this compound waste must be classified as Hazardous Waste .[5][6] Never dispose of this chemical down the drain or in regular trash.[7][8]
-
Container Selection : Use only approved, chemically compatible containers for waste accumulation.[7][9] The original product container is often a suitable choice, provided it is in good condition.[10] Ensure the container has a secure, leak-proof screw cap.
-
Incompatibility : This waste must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Bases
-
Acids and Acid Anhydrides[2]
-
Aqueous solutions if the waste is in a concentrated, non-aqueous form.
-
Step-by-Step On-Site Disposal & Accumulation Procedure
This protocol details the process from the point of waste generation to its temporary storage pending pickup by a licensed disposal facility. This procedure is designed to comply with the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste generators.[9]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the laboratory, at or near the point of waste generation, to store the waste container.[10][11] This could be within a chemical fume hood or a designated secondary containment tray on a bench.
-
The SAA must be under the control of the laboratory personnel generating the waste.[11]
Step 2: Prepare the Hazardous Waste Container
-
Select a clean, appropriate container as described in Section 3.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][10][11]
Step 3: Label the Container Correctly
-
The label must include the following information:
Step 4: Accumulate the Waste
-
Add the this compound waste to the labeled container.
-
Keep the container securely capped at all times, except when adding waste.[11] Do not leave a funnel in the container.[11]
Step 5: Manage the Full Container
-
Once the container is full (typically 90-95% capacity to allow for expansion), fill in the "Full" date on the hazardous waste label.
-
According to EPA regulations, a full container must be removed from the SAA within three days.[10][11]
-
Arrange for the waste to be moved to your institution's Central Accumulation Area (CAA) or schedule a pickup with your Environmental Health & Safety (EH&S) office.
Below is a workflow diagram illustrating the on-site disposal and accumulation process.
Caption: On-Site Waste Management Workflow
Spill & Emergency Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[12]
-
Control Ignition Sources : If the material is considered flammable, remove all sources of ignition.[13]
-
Don PPE : Wear the full PPE as outlined in Section 2 before attempting any cleanup.
-
Contain the Spill : For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1]
-
Collect and Dispose : Place the spilled material and all contaminated cleanup materials into a labeled hazardous waste container.[13]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's EH&S office.
Final Disposal Logistics
The ultimate disposal of hazardous waste must be handled by a licensed and certified waste disposal company.[12][14]
-
Waste Manifest : All hazardous waste shipments must be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final destination.[15]
-
Record-Keeping : Maintain meticulous records of all hazardous waste generated and disposed of. This is a regulatory requirement and a key component of a robust laboratory safety program.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Association for Clinical Chemistry. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
CYCLOPROPYLAMINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . US EPA. [Link]
-
Safety data sheet - Methyl acetate . Alfa Aesar. [Link]
-
Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol . Cole-Parmer. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. medlabmag.com [medlabmag.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. acs.org [acs.org]
Personal protective equipment for handling Methyl 2-(cyclopropylamino)acetate hydrochloride
Executive Safety Summary
Methyl 2-(cyclopropylamino)acetate hydrochloride is a specialized amino acid derivative often utilized as a building block in drug discovery (e.g., fluoroquinolone synthesis). While it does not carry the extreme flammability or corrosivity of its free base precursor (cyclopropylamine), it presents distinct hazards due to its nature as an amine hydrochloride salt .
The Critical Hazard: The primary operational risk is inhalation of fine particulates and contact dermatitis . As a hydrochloride salt, this compound is hygroscopic; upon contact with moist mucous membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid, causing immediate and severe irritation. Furthermore, cyclopropyl-containing amines are structurally alert for potential genotoxicity, necessitating a "Precautionary Principle" approach to containment.
Hazard Profiling & Risk Assessment
To select the correct PPE, we must first validate the specific risks associated with the physicochemical properties of the compound.
| Hazard Class (GHS) | H-Code | Mechanistic Risk | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Systemic absorption of cyclopropylamines can affect CNS.[1] | Do not touch face. Double glove when handling solids to prevent transfer to mouth/skin. |
| Skin Irritation | H315 | Acidic hydrolysis on skin moisture. | Sleeve covers required. Exposed wrists are the most common injury site. |
| Eye Irritation | H319 | Severe irritation/corneal damage from acidic dust. | Safety Glasses are insufficient. Chemical splash goggles are mandatory. |
| STOT - SE (Resp) | H335 | Respiratory tract irritation.[2] | Zero-tolerance for open-bench weighing. All solid handling must occur in a fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the energy and dispersion potential of the task.[3]
Table 1: Task-Based PPE Requirements
| Protection Zone | Standard Operation (Synthesis/Pipetting) | High-Risk Operation (Weighing Solids/Spill Cleanup) | Technical Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm min thickness) | Double Gloving: Nitrile (Inner) + Long-cuff Nitrile (Outer) | Amine salts can permeate standard nitrile over time; the outer glove protects against mechanical tears during spatula use. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield (if >10g) | Dust particles can bypass side-shields of safety glasses. Goggles provide a hermetic seal. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95 (if hood sash >18 inches) | The primary control is engineering (Hood). N95 is a backup for turbulence-induced dust escape. |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Sleeve Covers + Lab Coat (Buttoned to neck) | Prevents "cuff gap" exposure where dust settles on wrists between glove and coat. |
| Footwear | Closed-toe, non-porous shoes | Chemical Resistant Overshoes (for spills) | Prevents absorption into leather/canvas shoes in case of dropped solids. |
Operational Protocols: The "Static-Prone Powder" Workflow
Handling amino acid ester salts requires specific techniques to manage static electricity, which causes the powder to "jump" and disperse unexpectedly.
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust.
-
Environmental Prep:
-
Place an anti-static gun or ionizer bar inside the fume hood.
-
Lay down a dark-colored spill mat (provides contrast against the white powder).
-
-
Donning PPE:
-
Put on inner gloves (tucked under lab coat).
-
Put on outer gloves (over lab coat cuffs).
-
Adjust Goggles to ensure seal against temples.
-
-
The Transfer:
-
Do not pour from the bottle. Use a stainless steel spatula.
-
Technique: Tap the spatula gently against the receiving vessel wall to dislodge powder. Do not "flick" the spatula.
-
Immediately recap the source container. Amine salts are hygroscopic; moisture absorption makes them sticky and harder to handle safely later.
-
-
Decontamination:
-
Wipe the exterior of the weighing vessel with a dry Kimwipe before removing it from the hood.
-
Dispose of the Kimwipe as solid hazardous waste.
-
Protocol B: Emergency Spill Response
Scenario: You drop 5g of powder on the floor.
-
Evacuate: Clear the immediate 10ft radius.
-
Assess: Is it wind-blown? If yes, evacuate the lab. If static, proceed.[1][3][4][5][6][7][8]
-
PPE Upgrade: Don N95 respirator and Tyvek sleeve covers.
-
Containment:
-
Do NOT sweep. Sweeping generates dust.
-
Cover the spill with wet paper towels (water or PEG-400). This dissolves the salt and prevents dust.
-
Scoop the wet slurry into a wide-mouth waste jar.
-
Wash the area with 5% Sodium Bicarbonate (neutralizes the HCl salt) followed by water.
-
Visualized Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and the workflow for safe handling.
Diagram 1: PPE Selection Logic
Caption: Decision tree for determining necessary PPE based on the physical state and quantity of the chemical.
Diagram 2: Safe Handling Workflow
Caption: Step-by-step operational workflow from storage to disposal, emphasizing static control.
Disposal & Environmental Compliance
-
Classification: This material is an Organic Amine Salt . It is not an oxidizer, but it is acidic.
-
Solid Waste: Place contaminated solids (gloves, weighing boats) in a double-bagged solid waste container labeled "Toxic/Irritant Solids."
-
Liquid Waste: Dissolve excess material in a combustible solvent (e.g., Ethanol) and dispose of in the "Organic Solvents (Halogenated or Non-Halogenated)" stream.
-
Do NOT: Do not mix with strong bases (NaOH, KOH) in the waste container. This will liberate free Cyclopropylamine, which is volatile (BP: 49°C) and flammable, potentially pressurizing the waste drum.
References
-
Sigma-Aldrich. (2023). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Safety Data Sheet. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from
-
PubChem. (2023). Cyclopropylamine Compound Summary (Precursor Safety Data). National Library of Medicine. Retrieved from
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. fishersci.com [fishersci.com]
- 6. schmitz-metallographie.de [schmitz-metallographie.de]
- 7. chemcentral.com [chemcentral.com]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
